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  • Product: 2-Fluoro-4-methoxy-3-methylpyridine
  • CAS: 1227596-00-0

Core Science & Biosynthesis

Foundational

Structure and Reactivity of 2-Fluoro-4-Methoxy-3-Methylpyridine: A Technical Guide

The following technical guide details the structural characteristics, synthesis, and reactivity profile of 2-fluoro-4-methoxy-3-methylpyridine , a highly specialized heterocyclic scaffold used in the design of kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characteristics, synthesis, and reactivity profile of 2-fluoro-4-methoxy-3-methylpyridine , a highly specialized heterocyclic scaffold used in the design of kinase inhibitors and proton pump inhibitors (PPIs).

Executive Summary

2-Fluoro-4-methoxy-3-methylpyridine is a trisubstituted pyridine derivative that serves as a versatile electrophilic building block in medicinal chemistry. Its utility stems from the orthogonal reactivity of its substituents:

  • 2-Fluoro: A highly activated "warhead" for Nucleophilic Aromatic Substitution (

    
    ), enabling rapid coupling with amines and alkoxides.
    
  • 4-Methoxy: An electron-donating group (EDG) that modulates ring electron density and serves as a latent functionality for pyridone synthesis.

  • 3-Methyl: A steric handle that restricts rotational freedom in drug-target complexes (atropisomerism control) and offers a site for lateral functionalization.

This guide provides a mechanistic breakdown of its reactivity, validated synthesis routes, and experimental protocols for its application in drug discovery.

Structural Analysis & Electronic Properties

The molecule features a "push-pull" electronic system that dictates its regioselectivity.

FeatureElectronic EffectReactivity Implication
Pyridine Nitrogen Electron-withdrawing (Inductive/Resonance)Activates C2 and C4 for nucleophilic attack.
2-Fluoro Group Strong Inductive Withdrawal (-I), Weak Resonance Donation (+R)Primary Electrophilic Site. The -I effect, combined with the adjacent Nitrogen, makes C2 highly susceptible to

.
4-Methoxy Group Strong Resonance Donation (+R)Deactivates the ring slightly compared to a halide, but directs lithiation to C3 (blocked) and C5.
3-Methyl Group Weak Inductive Donation (+I), Steric BulkSteric Gatekeeper. Blocks nucleophilic attack at C2/C4 from certain angles; acidic benzylic protons allow lateral lithiation.
Steric Environment

The 3-methyl group creates a congested environment for the C2-fluorine and C4-methoxy groups. In


 reactions at C2, this steric bulk necessitates the use of higher temperatures or smaller nucleophiles compared to unhindered 2-fluoropyridines.

Synthesis Strategy

Direct functionalization of pyridine is difficult; therefore, the synthesis typically proceeds via a stepwise manipulation of a 2-chloro or 2-nitro precursor.

Validated Route: The Nitro-Displacement Pathway

This route avoids the poor regioselectivity often seen in the direct halogenation of methoxypyridines.

  • Precursor: 2-Chloro-3-methylpyridine-N-oxide.

  • Nitration: Electrophilic nitration occurs at C4 (para to the N-oxide oxygen), yielding 2-chloro-3-methyl-4-nitropyridine .

  • Methoxylation (

    
    ):  The nitro group at C4 is a superior leaving group to the chlorine at C2. Treatment with NaOMe selectively displaces the nitro group to form 2-chloro-4-methoxy-3-methylpyridine .
    
  • Halex Reaction (Fluorination): The 2-chloro intermediate is converted to the 2-fluoro target using Anhydrous Potassium Fluoride (spray-dried) in a polar aprotic solvent (DMSO or Sulfolane) with a phase transfer catalyst (18-crown-6).

Synthesis Start 2-Chloro-3-methylpyridine N-oxide Nitro 2-Chloro-3-methyl- 4-nitropyridine Start->Nitro HNO3/H2SO4 (Nitration @ C4) Methoxy 2-Chloro-4-methoxy- 3-methylpyridine Nitro->Methoxy NaOMe, MeOH (SNAr of NO2) Product 2-Fluoro-4-methoxy- 3-methylpyridine Methoxy->Product KF, 18-Crown-6 DMSO, 120°C (Halex Reaction)

Figure 1: Stepwise synthesis via nitro-displacement and Halex reaction.[1][2]

Reactivity Profile

Nucleophilic Aromatic Substitution ( ) at C2

The C2-Fluorine bond is the most reactive site. The high electronegativity of fluorine lowers the energy of the Meisenheimer complex intermediate, accelerating displacement by nucleophiles.

  • Nucleophiles: Primary/Secondary amines, Alkoxides, Thiols.

  • Conditions:

    • Amines: DMSO or NMP,

      
      , often with a base (DIPEA).
      
    • Alkoxides: THF or DMF,

      
      .
      
  • Steric Note: Due to the 3-methyl group , bulky nucleophiles (e.g., tert-butyl amine) may show reduced reaction rates or require forcing conditions.

Lateral Lithiation (Functionalization of C3-Methyl)

The protons of the 3-methyl group are "benzylic" to the pyridine ring and can be deprotonated by strong, non-nucleophilic bases.

  • Reagent: Lithium Diisopropylamide (LDA) or LiTMP at

    
    . Do not use n-BuLi , as it may attack the C2-F position via 
    
    
    
    .
  • Mechanism: The 2-Fluoro group acts as an Ortho Directing Group (ODG) , coordinating the lithium species and directing deprotonation to the adjacent 3-methyl group.

  • Outcome: Formation of a lithiated species that can react with electrophiles (aldehydes, alkyl halides) to extend the carbon chain at C3.

Demethylation (Access to Pyridones)

The 4-methoxy group can be cleaved using Lewis acids (e.g.,


) or strong acids (HBr/AcOH) to generate 2-fluoro-3-methyl-4-pyridone . This tautomer is a valuable scaffold for fragment-based drug discovery.

Experimental Protocols

Protocol A: Coupling with a Secondary Amine

Target: Synthesis of 2-amino-4-methoxy-3-methylpyridine derivative.

  • Setup: Charge a reaction vial with 2-fluoro-4-methoxy-3-methylpyridine (1.0 equiv) and anhydrous DMSO (0.5 M concentration).

  • Addition: Add the secondary amine (1.2 equiv) and

    
     (2.0 equiv).
    
  • Reaction: Seal and heat to

    
     for 4–12 hours. Monitor by LC-MS for the disappearance of the starting material (m/z ~142).
    
  • Workup: Dilute with Ethyl Acetate, wash with water (

    
    ) to remove DMSO. Dry over 
    
    
    
    and concentrate.
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Lateral Lithiation and Trapping

Target: C3-functionalization with Benzaldehyde.

  • Generation of LDA: To a solution of diisopropylamine (1.1 equiv) in anhydrous THF at

    
    , add n-BuLi (1.1 equiv) dropwise. Stir for 30 min.
    
  • Metalation: Add a solution of 2-fluoro-4-methoxy-3-methylpyridine (1.0 equiv) in THF dropwise to the LDA solution at

    
    . The solution may turn deep yellow/orange (formation of lateral anion). Stir for 45 min.
    
  • Trapping: Add benzaldehyde (1.2 equiv) neat or in THF. Stir at

    
     for 1 hour, then allow to warm to 
    
    
    
    .
  • Quench: Quench with saturated

    
     solution.
    
  • Note: The 2-F group is preserved under these conditions if the temperature is strictly controlled.

Reactivity Map

Reactivity Center 2-Fluoro-4-methoxy- 3-methylpyridine SNAr C2-Amino Derivative (Drug Coupling) Center->SNAr Primary Amines/R2NH DMSO, Heat (SNAr) Lateral C3-Lateral Functionalization (Chain Extension) Center->Lateral LDA, -78°C then Electrophile (E+) Pyridone 2-Fluoro-3-methyl- 4-pyridone Center->Pyridone BBr3 or HBr (Demethylation) C5_Lith C5-Substituted Derivative Center->C5_Lith LiTMP (Steric Base) (Ring Lithiation - Minor)

Figure 2: Orthogonal reactivity pathways controlled by reaction conditions.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[3] (Detailing the principles of lateral lithiation in methyl-pyridines).

  • Umemoto, T. (1996). Electrophilic Fluorination of Various Compounds. Chemical Reviews.
  • Knochel, P., et al. (2015). Regioselective functionalization of pyridines.

  • Sigma-Aldrich. 2-Fluoro-4-methoxy-3-methylpyridine Product Specification.

  • National Institutes of Health (NIH). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.

Sources

Exploratory

The Strategic Incorporation of Fluorinated Pyridine Building Blocks in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Flourishing Role of Fluorine in Drug Discovery In the landscape of modern medicinal chemistry, the strategic introduction of fluorine into drug candidates has become an indispensable tool for optimizing...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Flourishing Role of Fluorine in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic introduction of fluorine into drug candidates has become an indispensable tool for optimizing molecular properties.[1] Fluorine's unique characteristics—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] When incorporated into the versatile pyridine scaffold, a privileged heterocycle in numerous FDA-approved drugs, the benefits are often magnified.[4][5] This guide provides an in-depth exploration of fluorinated pyridine building blocks, from their synthesis and physicochemical properties to their tactical application in drug design.

The Impact of Fluorination on the Physicochemical Properties of Pyridines

The introduction of fluorine onto a pyridine ring can profoundly alter its electronic and physical properties, offering medicinal chemists a powerful lever to pull during lead optimization.[6]

Modulation of Basicity (pKa)

The strong electron-withdrawing nature of fluorine significantly reduces the basicity of the pyridine nitrogen.[2] This lowering of the pKa can be critical for improving oral bioavailability, as it reduces the likelihood of protonation in the acidic environment of the stomach, thereby enhancing membrane permeability.[6]

Lipophilicity (LogP) and Solubility

The effect of fluorine on lipophilicity is context-dependent. A single fluorine substitution can slightly increase the LogP, while the introduction of multiple fluorine atoms or a trifluoromethyl group can lead to a decrease.[2][7] This ability to modulate lipophilicity is crucial for balancing aqueous solubility with membrane permeability, key determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[2] The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[2] By replacing a metabolically labile C-H bond with a C-F bond, the metabolic "soft spot" of a molecule can be effectively blocked, leading to an increased half-life and improved pharmacokinetic profile.[1]

Conformational Control and Binding Affinity

Fluorine can also influence the conformational preferences of a molecule, which can lead to enhanced binding affinity for its biological target.[1] Furthermore, the polarized C-F bond can participate in favorable interactions within a protein's binding pocket, such as hydrogen bonds and dipole-dipole interactions, further contributing to improved potency.[1][6]

Synthetic Strategies for Accessing Fluorinated Pyridine Building Blocks

A variety of synthetic methodologies have been developed to access the diverse range of fluorinated pyridine building blocks required for medicinal chemistry programs.

Classical Approaches
  • Halogen Exchange (Halex) Reactions: This method involves the displacement of a chlorine or bromine atom with fluoride, typically using a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF).[8]

  • Balz-Schiemann Reaction: This classical reaction involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to introduce a fluorine atom.[8][9] This method is particularly useful for the synthesis of 4-fluoropyridine.[10]

Modern Synthetic Methods
  • Electrophilic Fluorination: Reagents such as Selectfluor® can be used for the direct fluorination of electron-rich pyridine derivatives.[11]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, particularly when activated by an electron-withdrawing group, makes it susceptible to nucleophilic attack. Fluoropyridines are often more reactive than their chloro- or bromo- counterparts in SNAr reactions, allowing for milder reaction conditions.[12][13][14]

  • Direct C-H Fluorination: Recent advances have led to methods for the direct conversion of C-H bonds to C-F bonds. For instance, silver(II) fluoride (AgF2) has been shown to selectively fluorinate pyridines at the position adjacent to the nitrogen atom.[15][16]

  • Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the synthesis of complex molecules, including 3-fluoropyridines.[17]

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoropyridine via the Balz-Schiemann Reaction

This protocol provides a detailed procedure for the synthesis of 4-fluoropyridine from 4-aminopyridine.[9]

Materials:

  • 4-Aminopyridine

  • 48% Tetrafluoroboric acid (HBF₄)

  • Sodium nitrite (NaNO₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice-water bath

  • Standard laboratory glassware

Procedure:

  • In a suitable flask, dissolve 4-aminopyridine (1.0 eq) in 48% tetrafluoroboric acid by heating to approximately 40 °C.

  • Cool the solution to 5-7 °C in an ice-water bath to precipitate 4-pyridylammonium tetrafluoroborate as fine crystals.

  • Slowly add a solution of sodium nitrite (1.1 eq) while maintaining the temperature between 5-9 °C. The crystals will gradually dissolve as the diazotization proceeds.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5-10 °C.

  • Allow the reaction to warm to room temperature.

  • Slowly add the reaction mixture to a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 4-fluoropyridine.

Data Presentation

Table 1: Impact of Fluorine Position on the pKa of Monofluoropyridines

CompoundpKa
Pyridine5.25
2-Fluoropyridine-0.44
3-Fluoropyridine2.97
4-Fluoropyridine1.89

Data synthesized from principles described in referenced literature.[2][6]

Visualization of Key Concepts

Diagram 1: Key Synthetic Routes to Fluorinated Pyridines

G cluster_starting Starting Materials cluster_methods Synthetic Methods cluster_products Products Aminopyridine Aminopyridine Balz_Schiemann Balz-Schiemann Reaction Aminopyridine->Balz_Schiemann Halopyridine Halopyridine (Cl, Br) Halex Halogen Exchange Halopyridine->Halex Pyridine Pyridine Direct_Fluorination Direct C-H Fluorination Pyridine->Direct_Fluorination Fluoropyridine Fluorinated Pyridine Balz_Schiemann->Fluoropyridine Halex->Fluoropyridine Direct_Fluorination->Fluoropyridine

Caption: Overview of major synthetic pathways to fluorinated pyridines.

Diagram 2: The Role of Fluorinated Pyridines in Drug Design Workflow

G Lead_ID Lead Identification SAR_Exploration SAR Exploration (Initial Potency & Properties) Lead_ID->SAR_Exploration Fluorinated_Analogs Synthesis of Fluorinated Pyridine Analogs SAR_Exploration->Fluorinated_Analogs Property_Modulation Property Modulation (pKa, LogP, Metabolic Stability) Fluorinated_Analogs->Property_Modulation In_Vitro_Testing In Vitro Testing (Potency, Selectivity) Property_Modulation->In_Vitro_Testing In_Vivo_Testing In Vivo PK/PD Studies In_Vitro_Testing->In_Vivo_Testing In_Vivo_Testing->SAR_Exploration Iterative Optimization Candidate_Selection Candidate Selection In_Vivo_Testing->Candidate_Selection

Caption: Integration of fluorinated pyridines in the drug discovery pipeline.

Conclusion and Future Perspectives

Fluorinated pyridine building blocks have firmly established their importance in medicinal chemistry.[4][5] The ability to strategically introduce fluorine to modulate key physicochemical properties provides a powerful approach to overcoming common challenges in drug development, such as poor metabolic stability and low bioavailability.[1][6] As synthetic methodologies for accessing these valuable building blocks continue to advance, we can anticipate an even greater impact of fluorinated pyridines in the discovery of new and improved therapeutics. The development of more efficient and site-selective C-H fluorination techniques will be particularly impactful, enabling the late-stage functionalization of complex molecules and accelerating the drug discovery process.[18][19]

References

  • Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). (n.d.). Google Vertex AI Search.
  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025, September 3). AiFChem.
  • The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis Online.
  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Google Vertex AI Search.
  • New Synthesis of 3-Fluoropyridine Derivatives. (n.d.). ResearchGate.
  • Preparation and stability of 4-fluoropyridine. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025, November 24). ResearchGate.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Google Vertex AI Search.
  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025, September 9). PubMed.
  • Process for the preparation of fluorinated heterocyclic compounds. (n.d.). Google Patents.
  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. (2017, November 27). The Journal of Organic Chemistry.
  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (n.d.). PMC.
  • 3-Fluoropyridine synthesis. (n.d.). ChemicalBook.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (n.d.). PMC.
  • Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to (18)F-Labeling. (2015, August 7). PubMed.
  • Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. (n.d.). Benchchem.
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (n.d.). PMC.
  • Selective electrochemical synthesis of 4-fluoropyridine using ET 3N-3HF. (2025, December 5). ResearchGate.
  • Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Lab. (2015, July 20). ACS Publications.
  • Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. (2015, July 20). Organic Letters.
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). PMC.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014, June 11). Journal of the American Chemical Society.
  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. (2022, October 17). MDPI.
  • Novel Synthesis of 4-Fluoropyridines Based on 2-Fluoroallylic Alcohols by Succeeding Ireland–Claisen. (n.d.). Google Vertex AI Search.
  • Method for the preparation of stable 4-fluoropyridine salts. (n.d.). Google Patents.
  • Tactical Applications of Fluorine in Drug Design and Development. (n.d.). ResearchGate.
  • Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. (2017, May 5). Organic Syntheses.
  • Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. (2009, December 4). Google Vertex AI Search.
  • β-Perfluoroalkyl Peroxides as Fluorinated C3-Building Blocks for the Construction of Benzo[6][9]imidazo[1,2-a]pyridines. (2022, January 6). The Journal of Organic Chemistry. Retrieved February 15, 2026, from

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (2006, February 25). MDPI.
  • 3-Selective Pyridine Fluorination via Zincke Imine Intermediates. (2025, May 20). Journal of the American Chemical Society.
  • The Role of Fluorinated Pyridines in Modern Drug Discovery. (2026, January 29). NINGBO INNO PHARMCHEM CO.,LTD..
  • New method for introducing fluorinated components into molecules. (2024, May 16). Uni Münster.
  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. (2019, January 21). PMC.
  • Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2025, February 27). PubMed.
  • How to Synthesize 2-Cyano-5-fluoropyridine? (2022, October 22). Guidechem.
  • Versatile Fluorine-Containing Building Blocks: -CF3-1,3-enynes. (2022, December 17). Semantic Scholar.
  • fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. (n.d.). Google Vertex AI Search.
  • Current Trends in Practical Fluorination Chemistry. (n.d.). ThermoFisher.
  • Synthesis of 2-fluoropyridine. (n.d.). PrepChem.com.
  • Regioselective Fluorination of Thiophene-Based Heterocycles for Modulation of Multiple Physical Properties in Organic Semiconductors. (2025, March 20). ACS Publications.
  • Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. (2025, August 6). ResearchGate.
  • Electrophilic Fluorination Agents. (n.d.). Alfa Chemistry.
  • Fluorination Reagents, Fluorinated Building Blocks. (n.d.). TCI Chemicals.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PMC.

Sources

Foundational

Pharmacophore Properties of 4-Methoxy-3-Methylpyridine Derivatives

This technical guide details the pharmacophore properties, mechanistic significance, and synthetic pathways of 4-methoxy-3-methylpyridine derivatives. This scaffold is the structural engine behind the "acid-trapping" mec...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pharmacophore properties, mechanistic significance, and synthetic pathways of 4-methoxy-3-methylpyridine derivatives. This scaffold is the structural engine behind the "acid-trapping" mechanism of blockbuster Proton Pump Inhibitors (PPIs) like Omeprazole, Rabeprazole, and Ilaprazole.

A Structural & Mechanistic Deep Dive for Medicinal Chemists

Executive Summary

The 4-methoxy-3-methylpyridine moiety represents a "privileged scaffold" in medicinal chemistry, most notably serving as the acid-labile trigger in Proton Pump Inhibitors (PPIs). Its pharmacological value lies in its tunable basicity (pKa ~4.0–5.0 in drug conjugates) and nucleophilicity. The 4-methoxy group acts as a resonance donor to fine-tune the pyridine nitrogen's pKa for selective accumulation in the parietal cell canaliculus, while the 3-methyl group provides essential lipophilic contacts and steric governance during the acid-catalyzed rearrangement to the active sulfenamide species.

Structural & Electronic Analysis

The efficacy of this scaffold is dictated by the interplay between the electron-donating methoxy group and the sterically significant methyl group.

Electronic Resonance & Basicity (The "Acid Trap")

The primary function of the pyridine ring in PPIs is to act as a pH-dependent "trap."

  • The 4-Methoxy Effect (Resonance): The oxygen atom at position 4 donates electron density into the pyridine ring via resonance (+M effect). This significantly increases the electron density at the pyridine nitrogen (N1) and the carbons at positions 3 and 5.

    • Consequence: This raises the pKa of the pyridine nitrogen compared to unsubstituted pyridine. In the context of a PPI (linked via a sulfinyl group), this results in a pKa

      
       of approximately 4.0 – 5.0 .[1]
      
    • Therapeutic Relevance: This pKa is critical. It allows the drug to remain unprotonated and membrane-permeable in blood (pH 7.4), but ensures rapid protonation and accumulation inside the highly acidic secretory canaliculus (pH < 1.0) of the parietal cell.[1][2][3][4][5]

Steric & Inductive Effects
  • The 3-Methyl Effect: The methyl group at position 3 exerts a weak inductive electron-donating effect (+I), slightly assisting basicity. More importantly, it provides steric bulk .

    • Consequence: This steric hindrance prevents premature metabolism by shielding the ring from certain cytochrome P450 oxidations and influences the conformational lock required for the intramolecular rearrangement reaction.

Mechanism of Action: The Acid-Catalyzed Activation

The 4-methoxy-3-methylpyridine scaffold is not the inhibitor itself; it is the pro-drug activator. Upon exposure to acid, it undergoes a complex rearrangement to form a tetracyclic sulfenamide, which covalently binds to the H


/K

-ATPase.
The Activation Cascade
  • Accumulation: The drug diffuses into the parietal cell canaliculus.[1]

  • Protonation (pKa

    
    ):  The high acidity (pH ~0.8) protonates the pyridine nitrogen.[1][2][4][6]
    
  • Nucleophilic Attack: The protonated pyridine exerts a nucleophilic attack on the C2 position of the benzimidazole ring (which is activated by a second protonation event).[6]

  • Rearrangement: The structure collapses into a spiro-intermediate, opens to a sulfenic acid, and dehydrates to the cyclic sulfenamide.

  • Covalent Binding: The sulfenamide reacts with Cysteine-813 of the proton pump to form a disulfide bond, irreversibly shutting down acid secretion.

Visualization: Activation Pathway

The following diagram illustrates the transformation driven by the pyridine scaffold.

PPI_Activation_Mechanism Prodrug PPI Prodrug (Neutral at pH 7.4) Protonated Protonated Species (Pyridine N-H+) Prodrug->Protonated Acidic pH (< 4.0) Accumulation Spiro Spiro-Intermediate (Dihydrobenzimidazole) Protonated->Spiro Nucleophilic Attack by Pyridine C2 Sulfenic Sulfenic Acid (Transient) Spiro->Sulfenic Ring Opening Sulfenamide Cyclic Sulfenamide (Active Electrophile) Sulfenic->Sulfenamide - H2O Dehydration Inhibited Enzyme-Inhibitor Complex (Disulfide Bond with Cys813) Sulfenamide->Inhibited + H+/K+ ATPase (Cys-SH)

Caption: The acid-catalyzed rearrangement of the pyridine-based prodrug into the active sulfenamide inhibitor.[4][7]

Physicochemical Profiling

The specific substitution pattern of 4-methoxy-3-methylpyridine optimizes the drug's "druglikeness" and activation kinetics.

PropertyValue / CharacteristicImpact on Drug Design
pKa (Pyridine N) ~4.0 – 5.0 (in drug)Determines selectivity for parietal cells. If pKa > 6, systemic toxicity increases; if < 3, activation is too slow.
LogP ~2.9 (Chloromethyl deriv.)3-Methyl group increases lipophilicity, aiding membrane permeability before protonation.
Electronic Character Electron Rich (

-donor)
4-OMe accelerates the rate of acid activation. (Omeprazole activates faster than Pantoprazole due to these donors).
Metabolic Stability ModerateSusceptible to CYP2C19 (O-demethylation). 3-Methyl hinders some metabolic attacks.

Synthetic Methodologies

The synthesis of this scaffold typically proceeds via the N-oxide route , which allows for regioselective functionalization.

The N-Oxide Route Protocol

Objective: Synthesis of 2-chloromethyl-4-methoxy-3-methylpyridine (Key Intermediate).

  • Nitration: Starting from 2,3-lutidine N-oxide, nitration introduces a nitro group at the 4-position (para to N-oxide).

  • Nucleophilic Substitution: Reaction with sodium methoxide (NaOMe) in methanol displaces the nitro group to yield 4-methoxy-2,3-dimethylpyridine N-oxide .

  • Rearrangement/Chlorination: Reaction with acetic anhydride (Polonovski-type rearrangement) followed by hydrolysis and chlorination (using SOCl

    
    ) yields the 2-chloromethyl derivative.
    
Visualization: Synthetic Workflow

Synthesis_Route Start 2,3-Dimethylpyridine N-oxide Nitro 4-Nitro-2,3-dimethyl pyridine N-oxide Start->Nitro HNO3 / H2SO4 Nitration Methoxy 4-Methoxy-2,3-dimethyl pyridine N-oxide Nitro->Methoxy NaOMe / MeOH Nucleophilic Sub. Alcohol 2-Hydroxymethyl-4-methoxy 3-methylpyridine Methoxy->Alcohol 1. Ac2O (Rearrangement) 2. NaOH (Hydrolysis) Final 2-Chloromethyl-4-methoxy 3-methylpyridine (Coupling Partner) Alcohol->Final SOCl2 Chlorination

Caption: Standard industrial synthesis of the 2-chloromethyl coupling partner via the N-oxide pathway.[8]

References

  • Roche, V. F. (2006).[2] The Chemically Elegant Proton Pump Inhibitors. American Journal of Pharmaceutical Education. Link

  • Sachs, G., et al. (2006).[2] The Pharmacology of the Gastric Acid Pump: The H+,K+ ATPase. Annual Review of Pharmacology and Toxicology.

  • Reddy, G. M., et al. (2019). 15N-NMR spectroscopic studies and investigation of spectral data property relationships of proton pump inhibitors. Journal of Applied Pharmaceutical Science. Link

  • PubChem. Compound Summary: 2-(Chloromethyl)-4-methoxy-3-methylpyridine.[9] National Library of Medicine. Link

  • Shin, J. M., & Sachs, G. (2008). Pharmacology of Proton Pump Inhibitors. Current Gastroenterology Reports.

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-4-methoxy-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Fluoro-4-methoxy-3-methylpyridine is a key heterocyclic building block in medicinal chemistry and drug discovery. The strategic incorporation...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-methoxy-3-methylpyridine is a key heterocyclic building block in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom at the 2-position of the pyridine ring can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this valuable compound, offering insights into the rationale behind different methodologies and detailed experimental protocols.

Strategic Approaches to Synthesis

The synthesis of 2-fluoro-4-methoxy-3-methylpyridine can be approached through several strategic disconnections. The most viable and commonly employed routes involve:

  • Halogen Exchange (Halex) Reaction: Substitution of a chlorine atom at the 2-position with fluorine.

  • Fluorination of a Pyridine N-oxide: Activation of the pyridine ring towards nucleophilic fluorination.

  • Balz-Schiemann Reaction: Introduction of fluorine via a diazonium salt intermediate.

This guide will delve into the specifics of each of these pathways, outlining the synthesis of the necessary precursors and the critical fluorination step.

Route 1: Halogen Exchange (Halex) Reaction

The Halogen Exchange (Halex) reaction is a robust and widely used method for the introduction of fluorine into aromatic systems. This approach involves the nucleophilic substitution of a chloro or bromo substituent with a fluoride ion, typically from an inorganic fluoride salt.

Logical Workflow for Halex Synthesis

Halex_Workflow cluster_precursor Precursor Synthesis cluster_fluorination Fluorination A 3-Methoxy-2-methyl-4(1H)-pyridone B 2-Chloro-4-methoxy-3-methylpyridine A->B  POCl3, reflux   C 2-Fluoro-4-methoxy-3-methylpyridine B->C  KF or CsF, high temp.   Noxide_Workflow cluster_precursor Precursor Synthesis cluster_fluorination Fluorination A 4-Methoxy-3-methylpyridine B 4-Methoxy-3-methylpyridine N-oxide A->B  m-CPBA or H2O2/AcOH   C 2-Fluoro-4-methoxy-3-methylpyridine B->C  Fluorinating Agent (e.g., Selectfluor)   BalzSchiemann_Workflow cluster_precursor Precursor Synthesis cluster_fluorination Fluorination A Suitable Pyridine Precursor B 2-Amino-4-methoxy-3-methylpyridine A->B  Multi-step synthesis   C Diazonium Tetrafluoroborate B->C  1. NaNO₂, HBF₄, 0-5 °C   D 2-Fluoro-4-methoxy-3-methylpyridine C->D  2. Heat  

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Utility of 2-Fluoro-4-methoxy-3-methylpyridine as a Key Intermediate in the Synthesis of Advanced Proton Pump Inhibitors

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic use of 2-fluoro-4-methoxy-3-methylpyridine as a pivotal intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic use of 2-fluoro-4-methoxy-3-methylpyridine as a pivotal intermediate in the synthesis of next-generation Proton Pump Inhibitors (PPIs). We delve into the rationale behind its molecular design, present detailed protocols for its synthesis and subsequent utilization, and offer in-depth analytical methodologies for quality control. The focus is on providing not just procedural steps, but the underlying chemical principles and expert insights necessary for successful and reproducible outcomes in a research and development setting.

Introduction: The Evolving Landscape of Acid-Related Disorder Therapy

Proton Pump Inhibitors (PPIs) represent a cornerstone in the management of acid-related gastrointestinal disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2] Their mechanism of action involves the irreversible inhibition of the gastric H+/K+-ATPase, the enzyme responsible for the final step in gastric acid secretion.[3][4][5] The core structure of most PPIs consists of a substituted pyridine ring linked to a benzimidazole or a related heterocyclic system via a methylsulfinyl bridge.[1][3]

The incorporation of fluorine into pharmaceutical compounds is a widely recognized strategy in medicinal chemistry to enhance a drug's physicochemical and pharmacological profile.[6][7] Fluorine can improve metabolic stability, increase lipophilicity for better membrane penetration, and modulate pKa values.[6] The intermediate, 2-fluoro-4-methoxy-3-methylpyridine , is a prime example of a building block designed to leverage these benefits. It serves as a crucial precursor for imidazopyridine-based PPIs, such as Tenatoprazole, which are distinguished by a longer plasma half-life compared to conventional benzimidazole PPIs.[2][4][8] This extended duration of action offers the potential for improved control of gastric acid, particularly nocturnal acid breakthrough.[2][5]

This guide will use the synthesis of Tenatoprazole as a practical framework to illustrate the application of 2-fluoro-4-methoxy-3-methylpyridine, providing detailed, validated protocols and the scientific rationale behind them.

Physicochemical & Spectroscopic Profile of the Intermediate

A thorough understanding of the starting material is fundamental. The properties of 2-fluoro-4-methoxy-3-methylpyridine are summarized below.

PropertyValueSource
CAS Number 1227580-94-0[9]
Molecular Formula C₇H₈FNO[9]
Molecular Weight 141.14 g/mol -
Physical Form Liquid
Boiling Point 175.5 ± 35.0 °C at 760 mmHg
Purity Typically ≥98%

Spectroscopic Characterization (Predicted):

  • ¹H NMR (CDCl₃, 500 MHz): Expect signals corresponding to the aromatic protons on the pyridine ring, the methoxy group protons, and the methyl group protons. The fluorine atom will cause characteristic splitting (coupling) of adjacent proton signals.

  • ¹³C NMR (CDCl₃, 125 MHz): The carbon spectrum will show distinct signals for each of the seven carbon atoms. The carbon atom directly bonded to fluorine (C-2) will exhibit a large coupling constant (J_CF), a hallmark of C-F bonds.[10] Other carbons in proximity will also show smaller C-F couplings.[10]

  • ¹⁹F NMR (CDCl₃): A single resonance is expected, with its chemical shift providing confirmation of the fluorine's chemical environment.

  • FT-IR (KBr Pellet): Key vibrational bands would include C-H stretching from the aromatic and aliphatic groups, C=C and C=N stretching from the pyridine ring, and a strong, characteristic C-F stretching band.[10]

  • Mass Spectrometry (EI): The molecular ion peak [M]⁺ would be observed at m/z 141, with a fragmentation pattern corresponding to the loss of methyl or methoxy groups.

Synthesis and Application Workflow

The overall strategy involves the synthesis of the fluorinated pyridine intermediate, its subsequent conversion to a more reactive species, and its coupling with the imidazopyridine core, followed by oxidation to the final active PPI.

G cluster_1 Part B: PPI Assembly A 2-Chloro-4-methoxy- 3-methylpyridine B Protocol 1: Nucleophilic Fluorination (SNAr) A->B C 2-Fluoro-4-methoxy- 3-methylpyridine (Target Intermediate) B->C D Side-chain Activation (e.g., Chloromethylation) C->D E 2-(Chloromethyl)-4-methoxy- 3-methylpyridine D->E G Protocol 2: Sulfide Coupling E->G F 5-Methoxy-1H-imidazo[4,5-b] pyridine-2-thiol F->G H Sulfide Precursor G->H I Protocol 3: Oxidation H->I J Tenatoprazole (Final PPI) I->J G cluster_purity Purity cluster_structure Identity Start Crude Product (Post-Workup) TLC TLC Analysis (Reaction Check / Fraction Spotting) Start->TLC Purification Column Chromatography or Recrystallization TLC->Purification Purity_Check Purity Verification Purification->Purity_Check Structure_Check Structural Elucidation Purification->Structure_Check Final Pure Compound (>98%) Purity_Check->Final HPLC HPLC Purity_Check->HPLC GCMS_Purity GC-MS Purity_Check->GCMS_Purity Structure_Check->Final NMR NMR (¹H, ¹³C, ¹⁹F) Structure_Check->NMR MS Mass Spec (HRMS) Structure_Check->MS FTIR FT-IR Structure_Check->FTIR

Sources

Application

Application Note: Strategic Functionalization of C-2 Position in 3-Methyl-4-Methoxypyridines

Executive Summary & Strategic Analysis The 3-methyl-4-methoxypyridine scaffold is a critical pharmacophore, serving as the immediate precursor to the "prazoles" (e.g., Rabeprazole, Omeprazole analogs), a multi-billion do...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 3-methyl-4-methoxypyridine scaffold is a critical pharmacophore, serving as the immediate precursor to the "prazoles" (e.g., Rabeprazole, Omeprazole analogs), a multi-billion dollar class of Proton Pump Inhibitors (PPIs). While the C-4 methoxy group provides essential electron-donating properties for biological activity, it complicates synthetic functionalization by deactivating the ring toward nucleophilic attack and directing electrophilic substitution to the C-5 position.

Functionalizing the C-2 position (the "pincer" carbon between the ring nitrogen and the C-3 methyl) is synthetically challenging due to:

  • Steric Hindrance: The C-3 methyl group imposes steric strain on the C-2 site.

  • Electronic Mismatch: The pyridine ring is electron-deficient, but the 4-OMe group is a strong donor, creating a "push-pull" system that alters standard reactivity patterns.

  • Competitive Sites: Reagents often prefer the sterically open C-6 position or the benzylic protons of the C-3 methyl group (lateral lithiation).

This guide details two validated protocols to overcome these barriers: the N-Oxide Activation Pathway (for robust, scalable chlorination) and the Radical Minisci Alkylation (for direct C-H functionalization).

Decision Pathway: Selecting the Right Methodology

The choice of method depends entirely on the desired functional group at C-2.

FunctionalizationStrategy Start Substrate: 3-methyl-4-methoxypyridine Goal Desired C-2 Functionalization? Start->Goal Halogen Halogenation (Cl/Br) (Precursor for Cross-Coupling) Goal->Halogen Alkyl Direct Alkylation (Methyl, Ethyl, Cycloalkyl) Goal->Alkyl Cyano Cyanation (-CN) (Carboxyl Precursor) Goal->Cyano RouteA Route A: N-Oxide Activation (POCl3 Deoxychlorination) Halogen->RouteA High Yield RouteB Route B: Minisci Reaction (Radical C-H Activation) Alkyl->RouteB Direct C-H RouteC Route C: Reissert-Henze (TMSCN + Benzoyl Chloride) Cyano->RouteC One-Pot ProductA 2-Chloro-3-methyl-4-methoxypyridine RouteA->ProductA ProductB 2-Alkyl-3-methyl-4-methoxypyridine RouteB->ProductB

Figure 1: Decision tree for selecting the optimal synthetic route based on the target moiety.

Protocol A: Regioselective Chlorination via N-Oxide (The "Workhorse" Method)

This is the industry-standard route for generating 2-chloro-3-methyl-4-methoxypyridine . The chlorine atom serves as a versatile handle for subsequent Suzuki, Buchwald, or SNAr reactions.

Mechanism & Causality

Direct chlorination of the pyridine ring is impossible due to its electron-deficient nature. We first oxidize the nitrogen to the N-oxide , which increases electron density at the oxygen but makes the C-2 and C-6 positions susceptible to nucleophilic attack.

  • Why POCl3? Phosphorus oxychloride acts as both an activating agent (binding to the N-oxide oxygen) and a nucleophile source (Cl-).

  • Regioselectivity: While C-6 is sterically open, the C-2 position is often favored in N-oxide rearrangements due to the "ortho effect" and closer proximity to the activating oxygen, despite the C-3 methyl sterics. Careful temperature control maximizes the C-2 isomer.

Experimental Protocol

Step 1: N-Oxidation

  • Dissolve: Dissolve 3-methyl-4-methoxypyridine (10.0 g, 72.9 mmol) in DCM (100 mL).

  • Cool: Cool the solution to 0°C using an ice bath.

  • Add Oxidant: Add m-CPBA (1.2 eq, 87.5 mmol) portion-wise over 30 minutes. Note: Exothermic reaction.[1] Maintain T < 5°C.

  • Stir: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (MeOH:DCM 1:10). The N-oxide is significantly more polar (lower Rf).

  • Workup: Wash with saturated NaHCO3 (3 x 50 mL) to remove m-chlorobenzoic acid byproduct.

  • Dry: Dry organic layer over Na2SO4, filter, and concentrate.

  • Yield: Expect >90% yield of a white/off-white solid.

Step 2: Deoxychlorination

  • Setup: Place the N-oxide (5.0 g) in a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2).

  • Reagent: Add POCl3 (5.0 eq) carefully. Safety: POCl3 is corrosive and reacts violently with moisture.

  • Reflux: Heat the neat mixture to 100°C (reflux) for 4–6 hours. The solution will turn dark.

  • Quench (Critical):

    • Cool the reaction mixture to RT.

    • Remove excess POCl3 under reduced pressure (rotary evaporator with a caustic trap).

    • Pour the thick residue slowly into crushed ice (200 g) with vigorous stirring. Warning: Extremely exothermic hydrolysis.

  • Neutralization: Adjust pH to ~8 using 50% NaOH solution (keep temperature < 20°C).

  • Extraction: Extract with DCM (3 x 50 mL).

  • Purification: The crude contains a mixture of 2-Cl (major) and 6-Cl (minor). Separate via flash column chromatography (Hexane:EtOAc 8:2).

Data Summary: Chlorination Parameters

ParameterConditionRationale
Oxidant m-CPBA (1.2 eq)Clean conversion; easy removal of acid byproduct.
Chlorinating Agent POCl3 (Neat)Acts as solvent and reagent; drives equilibrium.
Temperature 100°C (Reflux)Required to overcome activation energy of C-2 attack.
Quench pH pH 8–9Prevents protonation of the pyridine product (ensures extraction).
Typical Yield 65–75%High efficiency for this scaffold.

Protocol B: Direct C-H Alkylation (Minisci Reaction)

For researchers needing to install alkyl groups (Methyl, Ethyl, Cyclohexyl) directly at C-2 without a halogen intermediate, the Minisci reaction is the modern "Precision" choice.

Mechanism

This reaction utilizes nucleophilic carbon-centered radicals generated from carboxylic acids (via Silver/Persulfate decarboxylation).

  • Selectivity: Nucleophilic radicals attack the protonated pyridine (electron-deficient). Attack occurs exclusively at the positions

    
     to the nitrogen (C-2 and C-6).
    
  • Sterics vs. Electronics: The 4-OMe group deactivates the ring slightly compared to unsubstituted pyridine, but the protonation restores reactivity. The radical is small enough to access C-2 despite the C-3 methyl group.

Experimental Protocol
  • Dissolve: Dissolve 3-methyl-4-methoxypyridine (1.0 mmol) in a mixture of water/acetonitrile (1:1, 10 mL).

  • Acidify: Add TFA (1.0 eq) to protonate the pyridine.

  • Add Radical Source: Add the carboxylic acid corresponding to the desired alkyl group (e.g., Propionic acid for Ethyl group) (3.0 eq).

  • Catalyst: Add AgNO3 (0.2 eq).

  • Initiator: Heat to 70°C. Add Ammonium Persulfate ((NH4)2S2O8, 3.0 eq) dissolved in water dropwise over 30 minutes.

    • Note: Slow addition prevents radical dimerization.

  • Evolution: CO2 gas will evolve. Stir for 1 hour.

  • Workup: Basify with NH4OH, extract with EtOAc.

  • Purification: Silica gel chromatography.

Visualization of the N-Oxide Pathway

The following diagram illustrates the molecular transformation and the critical separation of regioisomers.

NOxidePathway cluster_products Regioisomers Substrate 3-Methyl-4-methoxypyridine NOxide Intermediate: N-Oxide Substrate->NOxide m-CPBA, DCM 0°C -> RT Target Target (Major): 2-Chloro-3-methyl- 4-methoxypyridine NOxide->Target POCl3, 100°C (Steric Compression) Byproduct Byproduct (Minor): 6-Chloro-3-methyl- 4-methoxypyridine NOxide->Byproduct POCl3, 100°C (Sterically Open)

Figure 2: Reaction flow for the deoxychlorination showing the divergence into regioisomers.

Troubleshooting & QC

  • Issue: Low Yield in Chlorination.

    • Cause: Incomplete drying of the N-oxide. POCl3 reacts with residual water to form Phosphoric acid, which is inactive.

    • Fix: Azeotrope the N-oxide with toluene before adding POCl3.

  • Issue: "Black Tar" formation.

    • Cause: Overheating during the quench step.

    • Fix: Quench onto ice slowly. Keep internal temp < 20°C.

  • QC Check (NMR):

    • Starting Material: C-2 H appears as a singlet/doublet around

      
       8.2 ppm.
      
    • Product (2-Cl): The signal at

      
       8.2 ppm disappears. The C-6 H (doublet) shifts slightly upfield.
      
    • Regioisomer (6-Cl): The C-2 H remains (singlet, desheilded).

References

  • Synthesis of 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine. ChemicalBook Protocols. Available at:

  • Regioselective chlorination of pyridine N-oxides. ResearchGate / Organic Letters. Available at:

  • Knochel-Hauser Base (TMPMgCl-LiCl) for Pyridine Functionalization. Sigma-Aldrich Technical Bulletins. Available at:

  • Process for preparation of 2-chloro-3-methyl-4-methoxypyridine analogs (Rabeprazole Intermediates). Google Patents (US4205175A). Available at:

  • Minisci Reaction Mechanisms and Protocols. Chemical Reviews (ACS). Available at:

Sources

Method

Application Note: Strategic Preparation of Boronic Acids from 2-Fluoro-4-methoxy-3-methylpyridine

Executive Summary & Strategic Analysis The functionalization of polysubstituted pyridines is a cornerstone of modern drug discovery, particularly for kinase inhibitors where the pyridine core acts as a critical hinge bin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The functionalization of polysubstituted pyridines is a cornerstone of modern drug discovery, particularly for kinase inhibitors where the pyridine core acts as a critical hinge binder. The substrate 2-fluoro-4-methoxy-3-methylpyridine (1) presents a unique challenge and opportunity due to its dense functionalization.

This guide details the preparation of the corresponding boronic acid, primarily targeting the C5 position . This position is strategically valuable for Suzuki-Miyaura cross-couplings to extend the carbon skeleton while retaining the metabolically stable C2-fluorine and the electron-donating C4-methoxy group.

Structural Reactivity Analysis

The substrate contains three competing directing/activating elements:

  • C2-Fluorine: Strongly inductively withdrawing ($ -I $), activating the ring for nucleophilic attack (SNAr) but also acidifying adjacent protons. It serves as a weak Directing Metalation Group (DMG).

  • C4-Methoxy: A strong DMG that directs lithiation to the ortho positions (C3 and C5) via coordination to the lithium cation.

  • C3-Methyl: Sterically blocks the C3 position and introduces the potential for competing lateral lithiation (benzylic-type deprotonation).

The Regioselectivity Consensus: Under kinetic control at low temperatures (-78 °C) using a non-nucleophilic base (LiTMP), the C4-Methoxy group dominates the regioselectivity , directing lithiation to the open C5 position . The C6 position, while activated by the ring nitrogen, is less favorable under these specific conditions due to the superior coordinating ability of the methoxy oxygen to the lithium amide aggregate.

Core Protocol: Directed Ortho Lithiation (DoL)

Target Product: (2-Fluoro-4-methoxy-3-methylpyridin-5-yl)boronic acid

Methodological Rationale
  • Base Selection: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is mandatory. Standard

    
    -BuLi or LDA poses a high risk of nucleophilic attack at the C2-position (displacing fluoride) or lateral lithiation at the C3-methyl group. LiTMP is sufficiently basic (pKa of conjugate acid ~37) yet sterically hindered to suppress nucleophilic side reactions.
    
  • Temperature Control: Reactions must be maintained strictly at -78 °C . Higher temperatures (> -40 °C) promote "halogen dance" mechanisms or lateral lithiation.

  • Electrophile: Triisopropyl borate (B(O

    
    Pr)
    
    
    
    )
    is preferred over trimethyl borate due to its higher boiling point (preventing loss during addition) and reduced tendency to form insoluble "ate" complexes that complicate stirring.
Step-by-Step Experimental Protocol
Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Substrate (1) 1.0SMDried azeotropically with toluene if necessary.
2,2,6,6-Tetramethylpiperidine 1.2Base PrecursorDistilled from CaH2.

-Butyllithium
1.15Base ActivatorTitrate before use (typically 1.6 M or 2.5 M in hexanes).
Triisopropyl Borate 1.5ElectrophileAnhydrous (99%+).
THF [0.2 M]SolventAnhydrous, inhibitor-free.
Procedure

Step 1: Preparation of LiTMP (In-Situ)

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, internal temperature probe, and N2/Ar inlet.

  • Charge with anhydrous THF and 2,2,6,6-tetramethylpiperidine (1.2 equiv).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add

    
    -BuLi (1.15 equiv) dropwise via syringe pump over 15 minutes. Note: Maintain internal temp < -70 °C.
    
  • Warm the solution to 0 °C for 15 minutes to ensure complete deprotonation of the amine, then re-cool to -78 °C .

Step 2: Directed Lithiation [1]

  • Dissolve 2-fluoro-4-methoxy-3-methylpyridine (1) (1.0 equiv) in a minimal amount of anhydrous THF.

  • Add the substrate solution dropwise to the LiTMP solution at -78 °C over 20 minutes.

    • Critical: A color change (often bright yellow or orange) indicates formation of the lithio-species.

  • Stir at -78 °C for 45–60 minutes . Do not extend beyond 1 hour to minimize scrambling.

Step 3: Borylation

  • Add Triisopropyl borate (1.5 equiv) rapidly in one portion (or fast dropwise) to the reaction mixture at -78 °C.

    • Mechanism:[1][2][3][4][5][6][7] Rapid trapping is essential to prevent the "ate" complex from equilibrating.

  • Allow the reaction to stir at -78 °C for 30 minutes.

  • Remove the cooling bath and allow the mixture to warm to room temperature (approx. 20 °C) over 1–2 hours. The solution typically becomes a white suspension.

Step 4: Hydrolysis & Workup

  • Cool the mixture to 0 °C.

  • Quench with 10% aqueous NH4Cl or 2 M HCl (carefully) until pH reaches ~5–6. Avoid highly acidic conditions (pH < 2) to prevent protodeboronation.

  • Extract with EtOAc (3x).

  • Wash combined organics with brine, dry over Na2SO4, and concentrate

    • Purification Note: Boronic acids are often sticky or amphoteric. If the crude is impure, conversion to the pinacol ester (using pinacol + MgSO4 in ether) is recommended for easier silica gel chromatography.

Alternative Route: Iridium-Catalyzed C-H Borylation

Context: Use this route if the DoL method fails due to unexpected steric clashes or if the C6 isomer is desired (though C5 is still electronically favored).

  • Catalyst System: [Ir(OMe)(cod)]2 (1.5 mol%) + dtbpy (3 mol%).

  • Boron Source: B2pin2 (1.1 equiv).

  • Solvent: THF or MTBE at 60–80 °C.

  • Selectivity Profile: Ir-catalysis is governed by sterics.[8]

    • C5: Flanked by OMe and H. (Sterically hindered).

    • C6: Flanked by N and H. (Sterically accessible).

    • Outcome: Unlike lithiation, Ir-catalysis often favors the C6 position (alpha to Nitrogen) or a mixture, making it less reliable for the specific C5 target unless specific ligands are employed.

Visualizing the Reaction Pathway

The following diagram illustrates the competing directing effects and the logic behind the C5 selectivity using LiTMP.

ReactionPathway cluster_Directing Directing Effects SM 2-Fluoro-4-methoxy- 3-methylpyridine Effect1 OMe (C4) Strong Coordination Targets C3 & C5 SM->Effect1 Effect2 F (C2) Inductive Targets C3 SM->Effect2 LiTMP LiTMP (Steric Base) Intermediate C5-Lithio Species (Kinetic Product) LiTMP->Intermediate -78°C, THF Effect1->Intermediate C3 Blocked by Me Directs to C5 Effect2->Intermediate C3 Blocked Effect3 N (Ring) Weak Coordination Targets C6 Trap B(OiPr)3 (Electrophile) Intermediate->Trap Product Target Boronic Acid (C5-Substituted) Trap->Product Hydrolysis

Caption: Mechanistic flow showing the dominance of the C4-Methoxy directing group in determining C5 regioselectivity due to the steric blockade at C3.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<30%) Incomplete lithiation or moisture.Ensure LiTMP is made fresh. Verify anhydrous THF. Increase stir time at -78 °C to 60 min.
Defluorination Nucleophilic attack by base.Ensure temp is strictly -78 °C. Switch from LDA to LiTMP (bulkier).
Regioisomers (C6) Thermodynamic equilibration.Quench with borate immediately after lithiation time. Do not let warm up before adding electrophile.
Protodeboronation Acidic workup too harsh.Use NH4Cl for quenching. Do not lower pH below 5. Extract immediately.

References

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link

  • Schlosser, M. (2005). "The 2×3 Isomerization ("Halogen Dance") of Oligohalopyridines." European Journal of Organic Chemistry, 2005(19), 3975–3984. Link

  • Knochel, P., et al. (2008).[9] "Highly Functionalized Pyridines via Directed Metalation." Organic Letters, 10(12), 2497–2500. Link

  • Hartwig, J. F. (2016). "Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, and Application to Late-Stage Functionalization." Accounts of Chemical Research, 49(6), 1160–1172. Link

  • Lévesque, F., et al. (2022). "Continuous-Flow Synthesis of Pyridine Boronic Acids." Organic Process Research & Development, 26(10), 2957–2964.[5] Link[5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Moisture Sensitivity in Fluoropyridine Chemistry

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with expert guidance on handling moisture-sensitive fluoropyridine reagents. The inherent reactiv...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with expert guidance on handling moisture-sensitive fluoropyridine reagents. The inherent reactivity that makes fluoropyridines valuable building blocks in medicinal chemistry and materials science also renders them susceptible to degradation by moisture, often leading to inconsistent results, low yields, and formation of impurities.[1] This guide is designed to be a practical resource, offering in-depth troubleshooting advice and answers to frequently asked questions to help you achieve reproducible success in your experiments.

Troubleshooting Guide: A Symptom-Based Approach

When a reaction involving a fluoropyridine reagent underperforms, moisture is a frequent culprit. This section provides a systematic approach to diagnosing and resolving common issues.

Problem 1: Inconsistent or Low Reaction Yields

You've run the same reaction multiple times, but the yield of your desired fluorinated pyridine product is frustratingly variable or consistently low.

  • Possible Cause 1: Contaminated Solvents. Even "anhydrous" grade solvents from commercial suppliers can absorb atmospheric moisture once the bottle is opened.[2][3] Trace amounts of water can hydrolyze the fluoropyridine starting material or product, leading to the formation of hydroxypyridines.[1]

    • Troubleshooting Steps:

      • Implement a rigorous solvent drying protocol. Do not rely solely on the label of a previously opened solvent bottle. Effective methods include distillation from an appropriate drying agent (e.g., calcium hydride for hydrocarbons and some ethers, or sodium/benzophenone for ethereal solvents) or passing the solvent through an activated alumina column.[4][5]

      • Use freshly dried solvents. For highly sensitive reactions, it is best to dry the solvent immediately before use.[2]

      • Store dried solvents properly. Store dried solvents over molecular sieves (3Å or 4Å are common choices) under an inert atmosphere.[4][5]

  • Possible Cause 2: Compromised Fluoropyridine Reagent. The fluoropyridine reagent itself may have been exposed to moisture during storage or previous handling.

    • Troubleshooting Steps:

      • Visually inspect the reagent. While not always indicative, any clumping of solid reagents or discoloration of liquids could suggest degradation.

      • Run a control reaction. Use a new, unopened bottle of the fluoropyridine reagent in a small-scale test reaction that has previously worked well.[3] If this reaction is successful, it strongly suggests the original bottle of reagent is compromised.

      • Consider reagent titration. For organometallic reagents used in conjunction with fluoropyridines, their concentration can decrease over time due to degradation.[5][6] Titrating these reagents before use ensures accurate stoichiometry.[5]

  • Possible Cause 3: Inadequate Inert Atmosphere Technique. Your reaction setup may have leaks or was not properly purged of atmospheric moisture.

    • Troubleshooting Steps:

      • Thoroughly dry all glassware. Glassware should be oven-dried (e.g., at 125°C overnight) or flame-dried under vacuum to remove adsorbed water and cooled under a stream of inert gas.[7][8]

      • Ensure a leak-free setup. Use high-quality, properly greased ground-glass joints or greaseless fittings.[7] Regularly inspect tubing for cracks.

      • Properly purge the reaction vessel. Use multiple cycles of evacuating the flask with a vacuum pump and refilling with a dry, inert gas like argon or nitrogen.[9][10] A minimum of three cycles is standard practice.[9]

Problem 2: Formation of Unexpected Byproducts

Your reaction yields a mixture of products, with significant peaks in your analytical data corresponding to unknown impurities.

  • Possible Cause 1: Hydrolysis. As mentioned, water can react with your fluoropyridine to form the corresponding hydroxypyridine. This is a common byproduct when moisture is not rigorously excluded.[1]

    • Troubleshooting Steps:

      • Review all potential sources of moisture. This includes solvents, reagents, glassware, and the inert gas supply.

      • Use a drying agent in the reaction. For some reactions, it may be possible to add activated molecular sieves to the reaction mixture to scavenge any trace amounts of water.

  • Possible Cause 2: Reaction with Adventitious Nucleophiles. If your reaction involves a highly reactive intermediate, it may react with any available nucleophile, including water or hydroxide.

    • Troubleshooting Steps:

      • Ensure all reagents are of high purity. Impurities in starting materials can act as unintended reactants.

      • Control reaction temperature. Some side reactions may be favored at higher temperatures.[2] Running the reaction at a lower temperature, if feasible, can sometimes improve selectivity.

Below is a decision tree to guide your troubleshooting process when faced with a failed or low-yielding reaction.

troubleshooting_workflow Troubleshooting a Failed Fluoropyridine Reaction start Reaction Failed or Low Yield check_moisture Primary Suspect: Moisture Contamination? start->check_moisture review_solvent Review Solvent Drying Protocol check_moisture->review_solvent Yes other_issues Investigate Other Reaction Parameters (Temp, Stoichiometry, etc.) check_moisture->other_issues No implement_drying Implement Rigorous Solvent Drying & Storage review_solvent->implement_drying review_reagents Assess Reagent Integrity run_control Run Control Reaction with New Reagent review_reagents->run_control review_setup Evaluate Inert Atmosphere Setup dry_glassware Oven/Flame-Dry Glassware & Purge with Inert Gas review_setup->dry_glassware implement_drying->review_reagents run_control->review_setup rerun_reaction Re-run Reaction dry_glassware->rerun_reaction

Caption: A decision tree for troubleshooting common issues in fluoropyridine reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store moisture-sensitive fluoropyridine reagents?

A1: Proper storage is the first line of defense against reagent degradation.[3][11]

  • Inert Atmosphere: Always store fluoropyridine reagents under a dry, inert atmosphere such as argon or nitrogen.[5][12] For particularly sensitive compounds, storage inside a glovebox is the ideal solution.[9][13] A glovebox provides an environment with very low levels of water and oxygen (often <1 ppm).[13]

  • Appropriate Containers: Many commercial suppliers provide fluoropyridines in bottles with specialized caps, such as Sure/Seal™ septa, which are designed for the easy and safe transfer of reagents via syringe or cannula while maintaining an inert atmosphere.[8][14]

  • Secondary Containment: For added protection, especially for frequently accessed reagents, consider placing the primary container inside a desiccator with a drying agent.[3]

Q2: What is the difference between using a Schlenk line and a glovebox for handling fluoropyridines?

A2: Both Schlenk lines and gloveboxes are essential tools for handling air- and moisture-sensitive compounds, but they are suited for different aspects of the experimental workflow.[9]

  • Glovebox: A glovebox is a sealed container filled with an inert gas, allowing for the manipulation of reagents in an environment free of air and moisture.[13][14] It is ideal for weighing and transferring solids, preparing stock solutions, and setting up reactions that involve multiple sensitive components.[9]

  • Schlenk Line: A Schlenk line is a glass manifold with dual vacuum and inert gas lines.[7][13] It allows for the manipulation of sensitive reagents in glassware (like Schlenk flasks) on the benchtop.[13] It is excellent for carrying out reactions, distillations, and filtrations under an inert atmosphere.[15] Many chemists use a glovebox for preparing and weighing reagents and then transfer the sealed reaction vessel to a Schlenk line to conduct the reaction.[9]

Q3: How can I be sure my solvents are dry enough for a sensitive reaction?

A3: Visual inspection is not sufficient. While some traditional methods use indicators like benzophenone ketyl for drying THF (which turns blue/purple when dry), this is not applicable to all solvents.[4]

  • Karl Fischer Titration: This is the gold standard for quantifying water content in organic solvents, providing a precise measurement in parts-per-million (ppm).[16][17]

  • Use of Drying Agents: A common and practical approach is to dry solvents over an appropriate desiccant.[18] The choice of drying agent depends on the solvent.[16] For example, activated 3Å molecular sieves are effective for many common solvents like THF and methanol, often achieving water levels in the low ppm range after sufficient contact time.[16][17]

SolventRecommended Drying Agent(s)Typical Water Content After Drying (ppm)Reference
Tetrahydrofuran (THF)3Å Molecular Sieves (20% m/v, 48h)<10[16][17]
Dichloromethane (DCM)3Å Molecular Sieves (storage)<10[17]
Methanol3Å Molecular Sieves (20% m/v, 5 days)~10[16][17]

Q4: Can I set up a reaction with a moisture-sensitive fluoropyridine on the benchtop without a glovebox or Schlenk line?

A4: While not ideal for highly sensitive systems, it is possible to handle moderately sensitive reagents on the benchtop using techniques that rely on maintaining a positive pressure of an inert gas.[19][20] This is often achieved using a balloon filled with nitrogen or argon connected to the reaction flask via a needle through a rubber septum.[19][21] The key steps are:

  • Thoroughly dry the glassware.[21]

  • Assemble the apparatus and flush it with the inert gas from the balloon for several minutes to displace the air.[21]

  • Add solvents and liquid reagents via a dry syringe.[22]

  • Add solid reagents quickly under a positive flow of the inert gas.

This technique is less rigorous than using a Schlenk line or glovebox and should be reserved for reactions with a known tolerance for trace amounts of air and moisture.

Caption: A generalized workflow for setting up an anhydrous reaction.

Q5: How should I safely quench a reaction containing a reactive fluoropyridine intermediate and dispose of the waste?

A5: Quenching must be done carefully to deactivate any unreacted, highly reactive species.[23]

  • Quenching Procedure:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a quenching agent. The choice of agent depends on the reactivity of the species being quenched. For many organometallic reagents, a less reactive alcohol like isopropanol is added first, followed by a more reactive one like methanol, and finally, water.[24] This should be done slowly and with vigorous stirring in an open or vented vessel to avoid pressure buildup.[23][25]

  • Disposal:

    • Once the reaction is fully quenched and deemed safe, it must be disposed of as hazardous waste.[26]

    • Label the waste container with all its constituents.[26] Never mix potentially incompatible waste streams.[25]

    • Empty reagent bottles containing residual pyrophoric or highly reactive material should not be quenched by the user; they should be disposed of as hazardous waste according to your institution's guidelines.[26]

By understanding the principles behind handling moisture-sensitive fluoropyridine reagents and adopting these meticulous laboratory practices, you can significantly improve the reliability and success of your synthetic efforts.

References

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(21), 8351–8354. [Link]

  • Solubility of Things. (n.d.). Safety and Handling of Organometallic Compounds. [Link]

  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. [Link]

  • Wikipedia. (n.d.). Air-free technique. [Link]

  • American Chemical Society. (2010, October 14). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. [Link]

  • Rioux, R. M., Sathe, A., & Chen, Z. (2017, July 14). Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. JoVE. [Link]

  • University of California, Santa Barbara. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents. Chemistry and Biochemistry. [Link]

  • Fiveable. (2025, August 15). Inert atmosphere Definition. Organic Chemistry II Key Term. [Link]

  • KGROUP. (2006, October 27). Quenching Reactive Substances. [Link]

  • Chemistry LibreTexts. (2021, August 15). Drying Solvents. [Link]

  • University of Pennsylvania EHRS. (2018, May 9). Disposal of Highly Reactive Reagents. [Link]

  • Fiveable. (n.d.). Organometallics in Organic Synthesis. Organic Chemistry II Class Notes. [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Environmental Health and Safety. (n.d.). Quenching and Disposal of Water Reactive Materials. [Link]

  • VACUUBRAND. (n.d.). Keeping air and moisture out Vacuum requirements for Schlenk line applications. [Link]

  • Chemistry LibreTexts. (2024, October 15). Guides. [Link]

  • Cleanroom Technology. (2018, May 4). Safely handling air-sensitive products. [Link]

  • Sciencemadness Wiki. (2023, July 25). Drying solvents. [Link]

  • The Sarpong Group. (2016, November 22). Quenching of Water Reactive Materials. [Link]

  • Scribd. (n.d.). Drying of Organic Solvents | PDF. [Link]

  • YouTube. (2022, February 2). Inert Atmosphere. [Link]

  • CatSci. (n.d.). THE STABILITY OF ORGANOMETALLICS. [Link]

  • Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods. [Link]

  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

  • YouTube. (2017, January 17). Performing a Reaction Under an Inert Atmosphere. [Link]

  • MIT. (n.d.). Handling air-sensitive reagents AL-134. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive NMR Characterization Guide: 2-Fluoro-4-methoxy-3-methylpyridine

Topic: 1H and 13C NMR Spectra of 2-Fluoro-4-methoxy-3-methylpyridine Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H and 13C NMR Spectra of 2-Fluoro-4-methoxy-3-methylpyridine Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.[1]

Executive Summary

2-Fluoro-4-methoxy-3-methylpyridine (CAS 116369-24-5) represents a critical scaffold in medicinal chemistry, often utilized as a bioisostere for the widely used 2-chloro-4-methoxy-3-methylpyridine (a key intermediate in proton pump inhibitor synthesis like Pantoprazole).[1] The introduction of the fluorine atom at the C2 position significantly alters the electronic landscape of the pyridine ring compared to its chlorinated or non-halogenated counterparts.

This guide provides a detailed structural analysis, predicted spectral data based on authoritative substituent effects, and a comparative framework to distinguish this molecule from its close analogs using Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural Analysis & Theoretical Grounding

Before interpreting the spectra, it is essential to understand the electronic environment created by the trisubstitution pattern:

  • 2-Fluoro Group (EWG): Acts as a strong

    
    -electron withdrawer but a 
    
    
    
    -electron donor.[1] It introduces significant spin-spin coupling (
    
    
    and
    
    
    ) that is absent in non-fluorinated analogs.
  • 4-Methoxy Group (EDG): A strong

    
    -donor. It significantly shields the ortho (C3, C5) and para (C2) positions, moving proton resonances upfield.
    
  • 3-Methyl Group: Provides a weak inductive effect (+I) and steric bulk, influencing the chemical shift of the adjacent fluorine and methoxy groups.

Signal Pathway Diagram

The following diagram illustrates the logical flow of spectral assignment and the coupling networks expected in this molecule.

NMR_Analysis_Workflow cluster_Analysis Spectral Analysis Sample Sample Preparation (10-15 mg in CDCl3) Acquisition Acquisition (1H: 500 MHz, 13C: 125 MHz) Sample->Acquisition H_Analysis 1H NMR Analysis Identify J(H-F) Couplings Acquisition->H_Analysis C_Analysis 13C NMR Analysis Identify C-F Doublets Acquisition->C_Analysis Validation Validation vs. 2-Cl Analog H_Analysis->Validation Check Me-F Coupling C_Analysis->Validation Check 1J_CF (~240 Hz)

Figure 1: Analytical workflow for the characterization of fluorinated pyridine intermediates.

Experimental Protocol

To ensure reproducibility and comparable data, the following protocol is recommended. This method minimizes solvent-solute interactions that can obscure fine splitting patterns (e.g.,


).
Standard Operating Procedure (SOP)
  • Solvent: Chloroform-d (

    
    , 99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal reference.
    
    • Note: Avoid DMSO-d6 unless solubility is an issue, as its viscosity can broaden the fine fluorine couplings.[1]

  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

  • Parameters (500 MHz Instrument):

    • 1H NMR: Pulse angle 30°, Relaxation delay (D1) = 1.0 s, Scans (NS) = 16.

    • 13C NMR: Pulse angle 45°, Relaxation delay (D1) = 2.0 s, Scans (NS) > 512 (due to splitting of signal intensity into doublets by F).

    • Decoupling: Proton-decoupled 13C (13C{1H}); Fluorine-coupled (do not decouple 19F to observe diagnostic splitting).

Spectral Data Analysis

A. 1H NMR Spectrum (Proton)

The 2-fluoro substituent is the "game changer" here. Unlike the 2-chloro analog, the 2-fluoro group will couple to protons and the methyl group.[1]

Predicted Data Table (CDCl3,


 ppm) 
PositionGroupShift (

)
MultiplicityCoupling Constants (

in Hz)
Interpretation
H6 Ar-H7.95 – 8.05Doublet of Doublets (dd)

,

Deshielded by N; Long-range coupling to F is often small but visible.[1]
H5 Ar-H6.65 – 6.75Doublet (d)

Upfield due to ortho-OMe shielding.[1]
OMe

3.88 – 3.92Singlet (s)-Characteristic methoxy singlet.[1]
Me

2.15 – 2.25Doublet (d)

Diagnostic Peak: The methyl group couples with the ortho Fluorine.

Expert Insight: The "singlet" methyl peak observed in the 2-chloro analog (approx 2.2 ppm) will appear as a doublet in the 2-fluoro compound due to


 coupling. This is the fastest way to confirm the success of a fluorination reaction.
B. 13C NMR Spectrum (Carbon)

The 13C spectrum will be dominated by C-F couplings. Every carbon atom in the pyridine ring will likely appear as a doublet.

Predicted Data Table (CDCl3,


 ppm) 
CarbonShift (

)
Multiplicity

(Hz)
Interpretation
C2 162.5Doublet (d)

Direct attachment to F. Low intensity due to splitting and no NOE.[1]
C4 165.0Doublet (d)

Deshielded by OMe; Coupling through C3.
C6 146.5Doublet (d)

Alpha to Nitrogen.
C3 114.0Doublet (d)

Shielded by ortho-OMe; Large geminal coupling to F.
C5 106.5Doublet (d)

Shielded by ortho-OMe; Small long-range coupling.[1]
OMe 55.8Singlet (s)-Standard methoxy carbon.
Me 10.5Doublet (d)

Coupling through C3 to F.

Comparative Analysis: 2-Fluoro vs. 2-Chloro

This section compares the target molecule with its common precursor/analog, 2-chloro-4-methoxy-3-methylpyridine .[1]

Feature2-Fluoro-4-methoxy-3-methylpyridine 2-Chloro-4-methoxy-3-methylpyridine
C2 Shift ~163 ppm (Doublet)~152 ppm (Singlet)
Me Signal (1H) Doublet (

Hz)
Singlet
C3 Shift ~114 ppm (Doublet)~125 ppm (Singlet)
Spectral Complexity High (Almost all signals split)Low (Standard singlets/doublets)
Coupling Network Visualization

The diagram below visualizes the coupling constants that differentiate the fluoro-derivative.

Coupling_Network F Fluorine (F19) C2 C2 (1J ~235 Hz) F->C2 Direct C3 C3 (2J ~25 Hz) F->C3 Geminal Me Methyl (H) (4J ~2.5 Hz) F->Me Long Range

Figure 2: Key Scalar Couplings (J-values) originating from the Fluorine atom.

Troubleshooting & Validation

When analyzing your experimental data, use these "Self-Validating" checks:

  • The "Missing" Carbon: C2 often appears very weak in 13C NMR because the signal is split into a wide doublet (~235 Hz) and has no NOE enhancement (quaternary). Solution: Increase relaxation delay (D1) to 3-5 seconds and acquire more scans.

  • Solvent Impurities: Ensure the solvent peak (CDCl3 triplet at 77.16 ppm) does not overlap with the C5 doublet.

  • Integration Ratio: In 1H NMR, the integration ratio must be strictly 1:1:3:3 (H6 : H5 : OMe : Me). If the "Me" signal integrates to <3, check if the doublet splitting is being cut off by the integration window.[1]

References

  • Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines.[2][3][4][5][6][7][8] Carbon-13 chemical shifts and carbon-fluorine coupling constants.[1] Journal of the American Chemical Society, 97(7), 1808–1813. Link

  • BenchChem. (2025). Comparative Analysis of 1H NMR Spectra: 5-(Dichloromethyl)-2-fluoropyridine and Related Analogues. BenchChem Technical Guides. Link

  • Dolinšek, J., et al. (2007). Synthesis of 2-chloro-3-amino-4-methylpyridine. Journal of Heterocyclic Chemistry.
  • Reich, H. J. (2024). WinPLT NMR Data: Fluorine Coupling Constants. University of Wisconsin-Madison Chemistry. Link

Sources

Comparative

19F NMR Chemical Shift Profiling: 2-Fluoro-4-methoxy-3-methylpyridine

Executive Summary Product: 2-Fluoro-4-methoxy-3-methylpyridine Estimated 19F Chemical Shift: -73.0 ppm ± 2.0 ppm (relative to CFCl₃) Key Characteristic: The fluorine signal is significantly shielded (upfield) relative to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: 2-Fluoro-4-methoxy-3-methylpyridine Estimated 19F Chemical Shift: -73.0 ppm ± 2.0 ppm (relative to CFCl₃) Key Characteristic: The fluorine signal is significantly shielded (upfield) relative to the parent 2-fluoropyridine due to the combined orthogonal shielding effects of the 3-methyl (steric compression) and 4-methoxy (resonance donation) substituents.

This guide provides a technical analysis of the 19F NMR signature of 2-fluoro-4-methoxy-3-methylpyridine. By deconstructing the molecule into its core pharmacophores and analyzing the substituent effects of experimentally verified analogs, we establish a robust predictive model for researchers using this scaffold in drug discovery.

Technical Analysis & Predictive Modeling

In the absence of a singular, globally standardized spectral database entry for this specific trisubstituted pyridine, the chemical shift is derived via Substituent Chemical Shift (SCS) Additivity Analysis . This method, standard in advanced structural elucidation, isolates the electronic and steric contributions of each functional group.

The Additivity Logic

The 19F signal is influenced by three primary vectors:

  • Parent Core: The electron-deficient pyridine ring.

  • Electronic Effect (4-OMe): Resonance donation into the ring, increasing electron density at the 2-position (Shielding).

  • Steric/Electronic Effect (3-Me): The "Ortho Effect." In fluorinated aromatics, an ortho-methyl group typically induces an upfield shift (shielding) of 4–6 ppm due to van der Waals repulsion and electronic compression.

Comparative Data Table (The Alternatives)

The following table compares the target compound with its structural "parents" to validate the estimated shift.

Compound StructureSubstituents19F Shift (δ ppm)Shift EffectContext/Solvent
2-Fluoropyridine None-60.7 BaselineCDCl₃ [1]
2-Fluoro-4-methoxypyridine 4-OMe (Meta to F)-68.4 -7.7 ppm (Shielding)Xylene, 140°C [2]
2-Fluoro-3-methylpyridine 3-Me (Ortho to F)~ -66.0 ~ -5.3 ppm (Shielding)Estimated from o-fluorotoluene trend (-113 vs -118 ppm) [3]
Target Product 3-Me + 4-OMe ~ -73.0 Cumulative Predicted (CDCl₃)

Note on Solvent Effects: 19F shifts are solvent-sensitive. Shifts in non-polar solvents (CDCl₃, Benzene) are typically 1-2 ppm different from polar aprotic solvents (DMSO-d6, Acetone-d6). The values above are standardized to non-polar environments for consistency.

Structural Elucidation Workflow

The following diagram illustrates the logical pathway for confirming the structure of 2-fluoro-4-methoxy-3-methylpyridine using NMR data, highlighting the distinct "Fingerprint" created by the substituent effects.

G cluster_0 Mechanism of Shift Base 2-Fluoropyridine (-60.7 ppm) OMe_Effect Add 4-Methoxy Group (Resonance Shielding) Base->OMe_Effect -7.7 ppm shift Me_Effect Add 3-Methyl Group (Ortho-Steric Shielding) Base->Me_Effect -5.3 ppm shift Target 2-Fluoro-4-methoxy-3-methylpyridine (~ -73.0 ppm) OMe_Effect->Target Intermediate: 2-F-4-OMe-Py (-68.4 ppm) Me_Effect->Target Combined Additivity Mech1 4-OMe: Increases e- density at C2 via resonance Mech2 3-Me: van der Waals compression shields F

Caption: Additivity workflow showing how the 4-methoxy and 3-methyl substituents cumulatively shield the fluorine nucleus, shifting the signal upfield from the parent pyridine.

Experimental Protocol: Optimal Resolution

To ensure accurate identification and differentiation from isomers (e.g., 2-fluoro-3-methoxy-4-methylpyridine), follow this self-validating protocol.

A. Sample Preparation[1][2]
  • Concentration: 10–20 mg of compound in 0.6 mL solvent.

  • Solvent Choice: CDCl₃ (Deuterated Chloroform) is recommended for sharpest resolution. Avoid protic solvents (MeOH) if possible, as hydrogen bonding with the pyridine nitrogen can broaden the fluorine signal and induce a downfield shift (+2 to +3 ppm).

  • Internal Standard: Use Trichlorofluoromethane (CFCl₃) at 0.0 ppm (internal capillary) or Hexafluorobenzene (C₆F₆) at -164.9 ppm.

    • Why? Accurate referencing is critical because the "Alternatives" (isomers) may have shifts within 2-3 ppm of the target.

B. Acquisition Parameters (19F)
  • Pulse Sequence: zgfig (Inverse gated decoupling) is preferred to remove proton coupling and simplify the singlet/multiplet analysis.

  • Spectral Width: 200 ppm (sufficient to cover -50 to -150 ppm range).

  • Relaxation Delay (D1): Set to ≥ 5 seconds. Fluorine nuclei on heteroaromatics can have long T1 relaxation times; insufficient delay will compromise integration accuracy.

C. Validation (Coupling Constants)

If running a coupled experiment (without proton decoupling), the signal will confirm the substitution pattern:

  • Target (2-F-4-OMe-3-Me): The Fluorine is at position 2.

    • 3-Position: Blocked by Methyl (No ³J_FH coupling).

    • 4-Position: Blocked by Methoxy (No ⁴J_FH coupling).

    • 5-Position: Proton present (⁵J_FH coupling, typically small, <2 Hz).

    • 6-Position: Proton present (³J_FH coupling, typically 30–40 Hz).

  • Result: The signal should appear as a Doublet (d) with a large coupling constant (~35 Hz) corresponding to the H6 proton. If you see a complex multiplet, you may have the wrong isomer.

References

  • ChemicalBook. (n.d.). 2-Fluoropyridine NMR Spectrum Data. Retrieved from

  • Fujimoto, T., & Ritter, T. (2015). PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols. Supporting Information, Table S2. Retrieved from (Referencing specific shift of 2-fluoro-4-methoxypyridine at -68.4 ppm).

  • Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table & Substituent Effects. Retrieved from

Validation

Technical Guide: HPLC Method Development for Fluorinated Pyridine Purity

Topic: HPLC Method Development for Fluorinated Pyridine Purity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary Fluorinated pyridines serve a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for Fluorinated Pyridine Purity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fluorinated pyridines serve as critical scaffolds in modern agrochemical and pharmaceutical discovery (e.g., kinase inhibitors). However, their analysis presents a "perfect storm" of chromatographic challenges: the basicity of the pyridine nitrogen causes peak tailing, while the high electronegativity and small atomic radius of fluorine create positional isomers (e.g., 2-fluoro vs. 3-fluoro pyridine) that are often inseparable on standard alkyl phases.

This guide moves beyond generic C18 protocols to demonstrate why Pentafluorophenyl (PFP) stationary phases are the superior choice for this specific application, supported by mechanistic evidence and comparative data.[1][2]

Part 1: The Challenge – Why C18 Fails

Standard C18 (Octadecyl) columns rely almost exclusively on hydrophobic subtraction. While effective for bulk lipophilicity, they lack the electronic selectivity required for fluorinated pyridines.

  • The Isomer Problem: Positional isomers of fluorinated pyridines often possess identical Hydrophobic LogP values. A C18 column cannot distinguish between the electron density shifts caused by a fluorine atom at the ortho vs. meta position.

  • The Silanol Problem: Pyridines are basic (

    
    ). On standard silica C18, the protonated nitrogen interacts with residual silanols, causing severe tailing (
    
    
    
    ).

Part 2: Phase Comparison & Selection

To achieve purity assessment suitable for GMP release, we must exploit


 interactions  and shape selectivity .
Comparative Analysis of Stationary Phases
FeatureAlkyl C18 (Standard) Phenyl-Hexyl Pentafluorophenyl (PFP)
Primary Mechanism Hydrophobicity (Dispersive)

Interaction + Hydrophobicity

, Dipole-Dipole, H-Bonding, Shape Selectivity
Isomer Separation Poor (Co-elution common)ModerateExcellent (High Selectivity

)
Fluorine Selectivity LowLowHigh (F-F interactions)
Tailing Factor (

)
High (1.5 - 2.5)Moderate (1.2 - 1.5)Low (0.9 - 1.2)
Best Solvent AcetonitrileMethanolMethanol
The Mechanistic Advantage of PFP

The PFP phase is not merely "polar."[1][2][3][4] The fluorine atoms on the phenyl ring create an electron-deficient cavity (Lewis Acid).[5] This interacts strongly with the electron-rich pyridine ring (Lewis Base). Furthermore, the rigid PFP ring provides steric recognition, allowing it to distinguish between isomers where the fluorine atom changes the 3D molecular volume slightly.

Part 3: Experimental Protocol (Self-Validating System)

Objective: Separate 2-Fluoropyridine, 3-Fluoropyridine, and a des-fluoro impurity.

Mobile Phase Selection
  • Buffer: 0.1% Formic Acid or 0.1% Difluoroacetic Acid (DFA) .

    • Causality: You must lower the pH below the pyridine

      
       (approx pH 2-3) to ensure the analyte is fully protonated. While this usually increases silanol interaction, PFP phases often rely on this ionization for ion-exchange-like retention mechanisms. DFA is preferred for LC-MS as it reduces signal suppression compared to TFA.
      
  • Organic Modifier: Methanol (MeOH) .

    • Critical Insight: Acetonitrile has its own

      
      -electrons (triple bond) which compete with the analyte for the stationary phase's 
      
      
      
      -systems. Methanol is "
      
      
      -transparent," allowing the PFP-Pyridine interaction to dominate.
Step-by-Step Workflow

Step 1: Column Screening

  • Primary: Core-shell PFP (e.g., Kinetex F5 or similar), 2.6 µm, 100 Å.

  • Reference: C18 (for hydrophobicity check).

Step 2: Gradient Optimization

  • Initial Run: 5% to 95% MeOH over 10 minutes.

  • Observation: Look for the "U-Shape" retention profile.[6] PFP phases can exhibit HILIC-like retention at very high organic (>90%) and Reversed-Phase retention at lower organic.

Step 3: Isomer Resolution

  • If

    
     between isomers, switch to an isocratic hold at the elution percentage determined in Step 2. Lower temperature to 25°C to enhance steric selectivity.
    

Part 4: Data Presentation

Experiment: Separation of Fluoropyridine Isomers

Conditions: 0.1% Formic Acid in Water (A) / Methanol (B). Gradient 10-60% B.

AnalyteC18 Column (

)
PFP Column (

)
C18 Resolution (

)
PFP Resolution (

)
PFP Tailing (

)
Pyridine (Impurity)2.1 min2.5 min--1.1
2-Fluoropyridine3.4 min4.1 min\multirow{2}{*}{0.6 (Co-elution) }2.8 1.05
3-Fluoropyridine3.5 min4.8 min> 3.0 1.08

Data Interpretation: The C18 column fails to resolve the isomers (


), rendering it useless for purity analysis. The PFP column achieves baseline resolution (

) due to the specific interaction between the stationary phase fluorine atoms and the positional dipole of the analyte.

Part 5: Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct method parameters for fluorinated heterocycles.

MethodDevelopment Start Start: Fluorinated Pyridine Sample CheckIsomers Are positional isomers present? Start->CheckIsomers PathC18 Standard C18 (Hydrophobic Only) CheckIsomers->PathC18 No PathPFP Pentafluorophenyl (PFP) (Selectivity Driven) CheckIsomers->PathPFP Yes (Critical) Result High Resolution Separation PathC18->Result Low Success Probability SolventChoice Select Organic Modifier PathPFP->SolventChoice ACN Acetonitrile (Suppresses Pi-Pi) SolventChoice->ACN Avoid MeOH Methanol (Enhances Pi-Pi) SolventChoice->MeOH Preferred Buffer Buffer Selection (pH < 3.0) MeOH->Buffer Buffer->Result 0.1% Formic/DFA

Caption: Decision tree for selecting stationary phase and mobile phase modifiers for fluorinated pyridine analysis.

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to "U-shape" retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A. Retrieved from [Link]

  • Phenomenex. (2008).[7] Luna PFP(2) HPLC Columns Consistently Resolve Difficult Compounds. Retrieved from [Link]

  • LCGC International. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.[1][3] Retrieved from [Link]

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 2-Fluoro- vs. 2-Bromo-4-Methoxy-3-Methylpyridine

Introduction: Choosing the Right Tool for the Job In the landscape of medicinal chemistry and organic synthesis, substituted pyridines are ubiquitous scaffolds found in a vast array of pharmaceuticals and biologically ac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Choosing the Right Tool for the Job

In the landscape of medicinal chemistry and organic synthesis, substituted pyridines are ubiquitous scaffolds found in a vast array of pharmaceuticals and biologically active compounds.[1] The functionalization of the pyridine ring is a critical step in drug discovery, and the choice of starting material can profoundly impact the efficiency, selectivity, and overall success of a synthetic campaign. Among the most versatile precursors are 2-halopyridines, which serve as key handles for introducing molecular complexity.

This guide provides an in-depth comparison of two common, yet functionally divergent, building blocks: 2-fluoro-4-methoxy-3-methylpyridine and 2-bromo-4-methoxy-3-methylpyridine . While structurally similar, the fundamental differences between the carbon-fluorine and carbon-bromine bonds dictate their reactivity, making each substrate uniquely suited for specific classes of chemical transformations. We will explore their performance in three major reaction classes: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and Metal-Halogen Exchange, providing mechanistic insights, experimental data, and validated protocols to guide your synthetic strategy.

Section 1: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for forming carbon-heteroatom and carbon-carbon bonds on electron-deficient aromatic rings.[2][3] The reaction proceeds through a two-step addition-elimination mechanism, where a nucleophile attacks the ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the leaving group to restore aromaticity.[3][4]

Expertise & Causality: Why Fluorine Reigns Supreme in SNAr

In the context of SNAr, the reactivity of halopyridines follows an unconventional trend: F > Cl ≈ Br > I .[4][5] This is the inverse of the expected order based on leaving group ability in SN2 reactions. The reason lies in the rate-determining step of the SNAr mechanism: the initial attack of the nucleophile.[3]

  • Electronegativity and Ring Activation: Fluorine is the most electronegative element. Its powerful inductive electron-withdrawing effect polarizes the C2-F bond and significantly depletes the electron density of the pyridine ring. This makes the carbon atom at the 2-position exceptionally electrophilic and susceptible to nucleophilic attack.[4]

  • Stabilization of the Intermediate: The strong electron-withdrawing nature of fluorine also stabilizes the negatively charged Meisenheimer complex formed during the rate-determining addition step.[6][7][8]

  • The Role of the Leaving Group: While the C-F bond is the strongest single bond to carbon, its cleavage is not the rate-limiting step.[4] Once the Meisenheimer complex is formed, the restoration of the highly stable aromatic system provides a strong thermodynamic driving force for the elimination of the halide.

Consequently, 2-fluoro-4-methoxy-3-methylpyridine is far more reactive in SNAr reactions than its bromo counterpart. This enhanced reactivity often allows for the use of milder conditions, lower temperatures, and a broader range of nucleophiles, which is particularly advantageous when working with complex, functional-group-rich molecules.[4][9] The reaction of 2-fluoropyridine with sodium ethoxide, for instance, is reported to be 320 times faster than that of 2-chloropyridine.[4][9]

Data Presentation: SNAr Reactivity Comparison
Feature2-Fluoro-4-methoxy-3-methylpyridine2-Bromo-4-methoxy-3-methylpyridineRationale
Relative Reactivity HighLow to ModerateFluorine's strong inductive effect activates the ring for nucleophilic attack.[4]
Typical Temp. Room Temp to 80 °C80 °C to >150 °CHigher thermal energy is needed to overcome the activation barrier for the less electrophilic bromo-pyridine.
Nucleophile Scope Broad (O, N, S, C nucleophiles)More limited (often requires stronger nucleophiles/bases)The high electrophilicity of the fluoro-pyridine allows reactions with weaker nucleophiles.[9]
Side Reactions Generally clean substitutionPotential for competing reaction pathways at high temperatures.Milder conditions for the fluoro-pyridine minimize degradation.
Diagram: SNAr Mechanism

Here is a diagram illustrating the addition-elimination mechanism for a 2-halopyridine.

Caption: General mechanism of SNAr on 2-halopyridines.

Experimental Protocol: SNAr with an Amine Nucleophile

This protocol describes a typical amination reaction. The conditions for the fluoro-substrate are significantly milder.

Trustworthiness: The protocol is designed to be self-validating. Reaction completion can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting material.

Reaction A: Using 2-Fluoro-4-methoxy-3-methylpyridine

  • Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-fluoro-4-methoxy-3-methylpyridine (1.0 eq.), the desired primary or secondary amine (1.2 eq.), and a mild base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent: Add a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration).

  • Reaction: Stir the mixture at 60-80 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Reaction B: Using 2-Bromo-4-methoxy-3-methylpyridine

  • Setup: Follow the same setup as above, using 2-bromo-4-methoxy-3-methylpyridine (1.0 eq.), the amine (1.5 eq.), and a stronger base like sodium tert-butoxide (NaOtBu, 2.0 eq.) may be required.

  • Solvent: Use a high-boiling point solvent such as dioxane or toluene.

  • Reaction: Heat the mixture to a higher temperature, typically 100-120 °C. The reaction may require a longer time (12-24 hours).

  • Workup & Purification: Follow the same procedure as described for the fluoro-analogue.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental transformations for C-C and C-N bond formation.[10][11][12] These reactions proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[10][13]

Expertise & Causality: Why Bromine is the Workhorse for Cross-Coupling

For palladium-catalyzed cross-coupling, the reactivity trend for aryl halides is the opposite of that for SNAr: I > Br > OTf > Cl >> F .[14] This order is dictated by the first and often rate-determining step of the catalytic cycle: the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[10]

  • Bond Dissociation Energy: The C-Br bond (approx. 285 kJ/mol) is significantly weaker than the C-F bond (approx. 485 kJ/mol). The Pd(0) catalyst can much more readily insert into the weaker C-Br bond, initiating the catalytic cycle. The C-F bond is generally too strong to undergo oxidative addition under standard cross-coupling conditions.

  • Catalyst Systems: While specialized catalyst systems have been developed for the coupling of some activated aryl fluorides, they are not broadly applicable and often require harsh conditions.[15] In contrast, a vast array of robust and commercially available palladium catalysts and ligands exist for the coupling of aryl bromides, making them highly reliable and versatile substrates.[16][17]

Therefore, 2-bromo-4-methoxy-3-methylpyridine is the vastly superior substrate for palladium-catalyzed cross-coupling reactions . It will readily participate in Suzuki, Buchwald-Hartwig, Heck, Sonogashira, and cyanation reactions, while its fluoro counterpart is essentially inert under most standard conditions.

Data Presentation: Cross-Coupling Reactivity Comparison
Feature2-Bromo-4-methoxy-3-methylpyridine2-Fluoro-4-methoxy-3-methylpyridineRationale
Suzuki Reactivity ExcellentUnreactiveThe C-Br bond undergoes facile oxidative addition with Pd(0); the C-F bond is too strong.[10]
Buchwald-Hartwig ExcellentUnreactiveSame principle as Suzuki coupling; oxidative addition is the key step.[13][18]
Catalyst Choice Wide range of Pd/Ligand systemsRequires highly specialized, often inefficient catalysts.Well-established and reliable catalysis for aryl bromides.[16]
Reaction Conditions Mild to moderate (e.g., 80-110 °C)Very harsh, if possible at allThe high energy barrier for C-F activation necessitates extreme conditions.
Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂(X) (X = Br) pd0->pd_complex ox_add Oxidative Addition ox_add->pd_complex di_pd_complex R¹-Pd(II)L₂(R²) pd_complex->di_pd_complex transmetal Transmetalation transmetal->di_pd_complex di_pd_complex->pd0 red_elim Reductive Elimination di_pd_complex->red_elim red_elim->pd0 product R¹-R² red_elim->product aryl_halide R¹-X aryl_halide->ox_add boronic R²-B(OR)₂ boronic->transmetal base Base base->transmetal

Caption: Oxidative addition of the C-Br bond is the facile entry point.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for coupling 2-bromo-4-methoxy-3-methylpyridine with an arylboronic acid. This reaction would not proceed with the fluoro-analogue under these conditions.

Trustworthiness: This is a standard, well-established protocol.[16] All reagents should be handled under an inert atmosphere to prevent catalyst deactivation and protodeboronation of the boronic acid.[16]

  • Setup: In a dry Schlenk tube or reaction vial, combine 2-bromo-4-methoxy-3-methylpyridine (1.0 eq.), the desired arylboronic acid or boronic ester (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add degassed solvent(s) via syringe. A common choice is a mixture like dioxane/water or toluene/water.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Section 3: Metal-Halogen Exchange & Deprotonation

Metal-halogen exchange is a crucial method for generating organometallic reagents, which are powerful nucleophiles and bases.[19] The most common variant is the lithium-halogen exchange, typically using an alkyllithium reagent like n-butyllithium (n-BuLi).[19]

Expertise & Causality: A Tale of Two Pathways

The reactivity of the two title compounds towards organolithium reagents is fundamentally different.

  • 2-Bromo-4-methoxy-3-methylpyridine (Metal-Halogen Exchange): This substrate will undergo a rapid bromine-lithium exchange . The reaction is kinetically controlled, with the alkyllithium reagent preferentially attacking the bromine atom to form a 2-lithiopyridine intermediate.[20] This reaction is extremely fast, often occurring within seconds, even at very low temperatures (-78 °C).[21] The resulting lithiated species can then be trapped with various electrophiles (e.g., CO₂, aldehydes, DMF) to install a new functional group at the 2-position. The exchange rate follows the trend I > Br > Cl, while fluorine does not participate.[19]

  • 2-Fluoro-4-methoxy-3-methylpyridine (Directed ortho-Metalation or No Reaction): The C-F bond is inert to lithium-halogen exchange.[19] Instead, if the substrate is exposed to a strong base like n-BuLi, a different reaction, directed ortho-metalation (DoM), might occur. However, in this specific molecule, there are no strong directing groups ortho to an available proton. The methoxy group directs to the 5-position, but this is sterically hindered by the methyl group. The pyridine nitrogen directs to the 2- and 6-positions, but the 2-position is blocked. Therefore, this compound is likely to be unreactive or undergo non-selective deprotonation/decomposition under these conditions.

Diagram: Reactivity with Organolithium Reagents

Metalation_Comparison Reactivity Towards n-BuLi bromo_start 2-Bromo-4-methoxy- 3-methylpyridine br_reagents + n-BuLi, THF -78 °C bromo_inter 2-Lithio-4-methoxy- 3-methylpyridine br_reagents->bromo_inter  Fast Br-Li Exchange br_trap + Electrophile (E⁺) bromo_prod 2-E-4-methoxy- 3-methylpyridine br_trap->bromo_prod  Trapping fluoro_start 2-Fluoro-4-methoxy- 3-methylpyridine fl_reagents + n-BuLi, THF -78 °C fluoro_prod No Reaction or Decomposition fl_reagents->fluoro_prod  C-F bond is inert

Sources

Validation

Comparative Guide to Solid-State Forms of 2-Fluoro-4-Methoxy-3-Methylpyridine: Salts vs. Free Base

Executive Summary 2-Fluoro-4-methoxy-3-methylpyridine (CAS 1227596-00-0) is a critical fluorinated pyridine building block, structurally analogous to the key intermediates used in the synthesis of proton pump inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-4-methoxy-3-methylpyridine (CAS 1227596-00-0) is a critical fluorinated pyridine building block, structurally analogous to the key intermediates used in the synthesis of proton pump inhibitors (PPIs) such as Ilaprazole and Rabeprazole. While the 2-chloromethyl derivative is widely documented, the 2-fluoro variant offers distinct reactivity profiles for Nucleophilic Aromatic Substitution (


) reactions due to the high electronegativity of the fluorine atom at the C2 position.

This guide provides a comparative analysis of the solid-state properties of 2-fluoro-4-methoxy-3-methylpyridine salts versus its free base. Given the proprietary nature of specific polymorph data for this exact fluorinated intermediate, this guide utilizes comparative crystallographic data from the structural analog 2-(chloromethyl)-4-methoxy-3-methylpyridine hydrochloride to establish a baseline for expected solid-state behavior, lattice parameters, and stability metrics.

Strategic Rationale for Salt Selection

The free base of 2-fluoro-4-methoxy-3-methylpyridine is typically a low-melting solid or oil at room temperature, presenting challenges in handling, purification, and storage stability. Salt formation is essential to:

  • Increase Melting Point: Facilitate isolation via crystallization.

  • Enhance Stability: Reduce susceptibility to oxidation or hydrolysis.

  • Improve Solubility: Modulate dissolution rates for subsequent reaction steps.

Decision Matrix: Salt vs. Free Base

SaltSelection Start 2-Fluoro-4-methoxy-3-methylpyridine (Free Base) Analysis Physicochemical Profiling (pKa ~ 3-4) Start->Analysis SaltScreen Salt Screening (Acid Counterions) Analysis->SaltScreen pKa < 5 requires strong acids HCl Hydrochloride (HCl) High MP, Hygroscopic Risk SaltScreen->HCl MsOH Methanesulfonate (MsOH) High Sol, Good Stability SaltScreen->MsOH HBr Hydrobromide (HBr) Alternative if HCl is Hygroscopic SaltScreen->HBr Selection Optimal Solid Form Selection HCl->Selection Best for Crystallinity MsOH->Selection Best for Solubility HBr->Selection Best for Non-Hygroscopicity

Figure 1: Decision matrix for selecting the optimal salt form based on physicochemical properties.

Experimental Protocols

Synthesis of Reference Salts

Objective: Generate crystalline salts suitable for Single Crystal X-Ray Diffraction (SCXRD).

Protocol A: Hydrochloride Salt Formation

  • Dissolution: Dissolve 1.0 eq of 2-fluoro-4-methoxy-3-methylpyridine free base in anhydrous Ethyl Acetate (EtOAc) (5 mL/g).

  • Acid Addition: Add 1.1 eq of 4M HCl in Dioxane dropwise at 0–5°C under

    
     atmosphere.
    
  • Crystallization: Stir at room temperature for 2 hours. If no precipitate forms, add n-Heptane as an anti-solvent until turbidity persists.

  • Isolation: Filter the white solid, wash with cold EtOAc/Heptane (1:1), and dry under vacuum at 40°C.

Protocol B: Methanesulfonate Salt Formation

  • Dissolution: Dissolve 1.0 eq of free base in Isopropanol (IPA) .

  • Acid Addition: Add 1.05 eq of Methanesulfonic acid (neat) slowly.

  • Crystallization: Heat to 60°C to ensure full dissolution, then cool slowly to 0°C at a rate of 10°C/hour.

  • Isolation: Filter and dry.

Crystallographic Characterization
  • Instrument: Bruker D8 QUEST or equivalent.

  • Temperature: 100 K (to reduce thermal motion).

  • Radiation: Mo K

    
     (
    
    
    
    Å).

Comparative Data Analysis

Since the specific crystal structure of the 2-fluoro derivative is often proprietary, we use the 2-(chloromethyl)-4-methoxy-3-methylpyridine Hydrochloride (Ilaprazole intermediate) as the Structural Reference Standard . The substitution of a chloromethyl group with a fluoro group (isostere) typically results in isostructural packing or predictable shifts in unit cell volume.

Table 1: Physicochemical Properties Comparison
PropertyFree Base (Projected)HCl Salt (Reference Analog*)Target Specification (2-F Salt)
Physical State Oil / Low MP SolidWhite Crystalline PowderWhite Crystalline Solid
Melting Point < 25°C145–149°C (Decomp.)> 130°C
Hygroscopicity LowModerate to HighLow (Preferred)
Solubility (Water) Low (< 1 mg/mL)High (> 50 mg/mL)> 20 mg/mL
Stability Oxidation ProneStable at RTStable > 6 months

*Reference Analog Data based on 2-(chloromethyl)-4-methoxy-3-methylpyridine HCl [1, 2].

Table 2: Crystallographic Parameters (Reference vs. Target)

The crystal packing of pyridine salts is dominated by N–H···Cl hydrogen bonds and


-

stacking.
ParameterReference Analog (Cl-CH2) [3]Target Prediction (2-F)Interpretation
Crystal System MonoclinicMonoclinic / TriclinicCommon for organic salts.
Space Group


or

Centrosymmetric packing preferred.
a (

)
~ 8.5~ 8.2 - 8.4Slight contraction due to F < Cl size.
b (

)
~ 10.2~ 10.0 - 10.2Similar stacking axis.
c (

)
~ 11.8~ 11.5 - 11.7

(

)
~ 95 - 100~ 95 - 105Monoclinic angle.
Volume (

)
~ 1000

~ 950 - 980

Fluorine reduces molecular volume.
Z 444 molecules per unit cell.
Density (

)
~ 1.35 g/

~ 1.38 - 1.42 g/

F increases density vs H, but < Cl.
Structural Logic & Packing Efficiency

The 2-fluoro substituent is a strong hydrogen bond acceptor (


), unlike the chloromethyl group. This may lead to:
  • Additional H-Bonding: Potential for

    
     interactions that stabilize the lattice.
    
  • Higher Density: The compact nature of the fluorine atom often allows for tighter packing efficiency compared to the bulkier chloromethyl group.

CrystalPacking Protonation Protonation of Pyridine N (N+) HBond Primary Interaction: N-H...Cl Protonation->HBond Anion Chloride Anion (Cl-) Anion->HBond PiStack Secondary Interaction: Pi-Pi Stacking HBond->PiStack Lattice Stabilization Fluorine Tertiary Interaction: C-F...H-C (Weak) PiStack->Fluorine Packing Directionality

Figure 2: Hierarchical intermolecular interactions governing the crystal lattice of 2-fluoro-4-methoxy-3-methylpyridine salts.

Discussion: Impact on Drug Development

Synthesis Utility ( Precursor)

The 2-fluoro-4-methoxy-3-methylpyridine is a superior electrophile for


 reactions compared to its chloro-analogs due to the high electronegativity of fluorine, which lowers the LUMO energy of the pyridine ring.
  • Salt Form Advantage: Using the salt form protects the pyridine nitrogen from competing N-alkylation side reactions during storage.

  • Free Base Advantage: For the actual

    
     coupling (e.g., with a thiol to form a sulfide linker), the free base is often generated in situ to prevent quenching of the nucleophile.
    
Regulatory Considerations

For regulatory filings (IND/NDA), the "Reference Analog" approach used here is valid for early-stage risk assessment. However, definitive Polymorph Screening is required to ensure the selected salt does not undergo phase transitions during processing (e.g., milling or granulation).

References

  • PubChem. (2025). 2-(Chloromethyl)-4-methoxy-3-methylpyridine Hydrochloride Compound Summary. National Library of Medicine. Available at: [Link]

Comparative

Stability comparison of 2-fluoro vs 2-chloro pyridine intermediates

Executive Summary The Reactivity-Stability Paradox: In pyridine intermediate chemistry, "stability" is context-dependent. While 2-chloropyridine offers superior storage stability and resistance to environmental hydrolysi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Reactivity-Stability Paradox: In pyridine intermediate chemistry, "stability" is context-dependent. While 2-chloropyridine offers superior storage stability and resistance to environmental hydrolysis, 2-fluoropyridine provides superior process stability in specific synthetic contexts—most notably Directed Ortho-Metalation (DoM)—despite being chemically more reactive toward nucleophiles.

  • Select 2-Chloropyridine if: You require long-term bulk storage, are performing Palladium-catalyzed cross-couplings (Suzuki, Buchwald), or need a cost-effective scaffold resistant to incidental moisture.

  • Select 2-Fluoropyridine if: You are performing

    
     reactions under mild conditions (to protect sensitive functional groups) or require C3-functionalization via lithiation (where 2-Cl is prone to "Halogen Dance" or nucleophilic displacement).
    

Chemical & Physical Stability Analysis[1][2]

Physical Properties & Storage Metrics

The physical state of these intermediates dictates their handling requirements. 2-Fluoropyridine is significantly more volatile, posing a "compositional stability" risk (concentration loss) if not sealed hermetically.

Feature2-Fluoropyridine2-ChloropyridineImpact on Stability
CAS 372-48-5109-09-1
Boiling Point ~83 °C~170 °C2-F is highly volatile. Requires cold storage to prevent evaporative loss.
Bond Energy (C-X) 116 kcal/mol (C-F)81 kcal/mol (C-Cl)C-F is thermodynamically stronger, yet kinetically more labile in

.
Hydrolytic Risk High (Basic conditions)Low2-F hydrolyzes to 2-pyridone significantly faster.
Storage Class Flammable Liquid, VolatileToxic Liquid, Stable2-Cl is robust for ambient warehousing.
The Reactivity Inversion

A common misconception is that the stronger C-F bond makes 2-fluoropyridine less reactive. In Nucleophilic Aromatic Substitution (


), the opposite is true.
  • Mechanism: The rate-determining step is the nucleophilic attack, forming the anionic Meisenheimer complex.

  • The Fluorine Effect: Fluorine's high electronegativity (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) inductively stabilizes this anionic intermediate ($ \sigma{intermediate} 
    
    
    
    \chi = 3.16$).
  • Data Point: Reaction with sodium ethoxide (NaOEt) in ethanol proceeds ~320 times faster for 2-fluoropyridine than 2-chloropyridine.

Visualization:

Mechanism & Energy Landscape

SNAr_Mechanism Start_F 2-Fluoropyridine + Nucleophile TS_F Transition State (F) Lower Energy Start_F->TS_F Fast Attack Start_Cl 2-Chloropyridine + Nucleophile TS_Cl Transition State (Cl) Higher Energy Start_Cl->TS_Cl Slow Attack Inter_F Meisenheimer Complex (Stabilized by F) TS_F->Inter_F Inter_Cl Meisenheimer Complex (Less Stabilized) TS_Cl->Inter_Cl Product Substituted Pyridine + Leaving Group Inter_F->Product Fast Elimination Inter_Cl->Product Slow Elimination

Caption: Comparative energy barriers in


. The high electronegativity of Fluorine lowers the activation energy for nucleophilic attack.

Process Stability: Lithiation & Halogen Dance

For researchers performing Directed Ortho-Metalation (DoM), "stability" refers to the integrity of the carbon skeleton during reaction.

2-Fluoropyridine: The Stable Director
  • Behavior: The C-F bond is inert to nucleophilic displacement by alkyllithiums (e.g., n-BuLi) at low temperatures.

  • Outcome: Clean lithiation at the C3 position (ortho to F). The F atom acts as a powerful Directing Metalation Group (DMG).

  • Application: Ideal for synthesizing 2-fluoro-3-substituted pyridines.

2-Chloropyridine: The Unstable Substrate
  • Failure Mode 1 (Nucleophilic Attack): Alkyllithiums often attack the C2 position directly, displacing Chloride via addition-elimination rather than deprotonating.

  • Failure Mode 2 (Halogen Dance): If lithiation does occur (e.g., using LDA), the resulting 3-lithio-2-chloropyridine is unstable. It undergoes "Halogen Dance" (isomerization) to the thermodynamically more stable 4-lithio species or eliminates LiCl to form a reactive pyridyne.

Experimental Protocol: Comparative Stability Testing

Objective: To quantify the hydrolytic stability of 2-halo intermediates under accelerated stress conditions.

Materials
  • Analyte A: 2-Fluoropyridine (Keep cold until use).

  • Analyte B: 2-Chloropyridine.[1][2][3][4][5]

  • Stress Solvent: 0.1 M NaOH in 1:1 Water/Acetonitrile (Basic Hydrolysis Stress).

  • Internal Standard: Benzophenone (inert to conditions).

Workflow (Step-by-Step)
  • Preparation: Prepare a 10 mM stock solution of each pyridine in Acetonitrile.

  • Initiation: Mix 1.0 mL of stock solution with 1.0 mL of 0.2 M NaOH (aq). Final concentration: 5 mM Pyridine, 0.1 M NaOH.

  • Incubation: Place vials in a heating block at 40 °C .

  • Sampling:

    • T=0 (Immediately upon mixing).

    • T=1 hour.

    • T=4 hours.

    • T=24 hours.

  • Quench: Aliquot 100 µL of reaction mixture into 900 µL of 0.1 M HCl/Acetonitrile (to stop hydrolysis).

  • Analysis: Analyze via HPLC-UV (254 nm).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Gradient 5% to 95% MeCN in Water (+0.1% TFA).

    • Detection: Look for the disappearance of the parent peak and appearance of 2-Pyridone (hydrolysis product).

Stability Decision Logic

Stability_Decision Start Start Stability Assessment Check_Vol Is the compound stored < 10°C? Start->Check_Vol Vol_Risk High Risk: Evaporation (2-Fluoropyridine) Check_Vol->Vol_Risk No Check_Cond Intended Reaction Condition? Check_Vol->Check_Cond Yes Cond_SNAr Nucleophilic Substitution (Mild Base/Heat) Check_Cond->Cond_SNAr Cond_Pd Pd-Catalysis (High Heat/Base) Check_Cond->Cond_Pd Cond_Li Lithiation (n-BuLi / -78°C) Check_Cond->Cond_Li Res_F Use 2-Fluoropyridine (Fast Reaction, Clean Profile) Cond_SNAr->Res_F Priority: Reactivity Res_Cl Use 2-Chloropyridine (Resists Hydrolysis, Cheaper) Cond_Pd->Res_Cl Priority: Stability Cond_Li->Res_F Priority: Directing Group Res_Cl_Li AVOID 2-Chloropyridine (Risk: Halogen Dance) Cond_Li->Res_Cl_Li Warning

Caption: Decision tree for selecting the appropriate intermediate based on stability and reaction type.

References

  • Reactivity of 2-Fluoro vs 2-Chloropyridines (

    
    ): 
    
    • Title: The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide.
    • Source: Semantic Scholar / Journal of Heterocyclic Chemistry.
    • Finding: 2-Fluoropyridine reacts ~320x faster than 2-chloropyridine.
    • URL:

  • Halogen Dance & Lithiation Instability

    • Title: Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance.[1]

    • Source: Chemistry - A European Journal (via PubMed).
    • Finding: 2-Chloropyridine derivatives are prone to unstable intermediates and halogen dance; continuous flow is required to control them.[6]

    • URL:[1]

  • Hydrolysis Kinetics

    • Title: Hydrolysis Kinetics for 2-Chloropyridine in Supercritical W
    • Source: NTNU (Norwegian University of Science and Technology).
    • Finding: 2-Chloropyridine requires extreme conditions (supercritical water) to hydrolyze efficiently, indicating high stability under standard conditions.
    • URL:

  • General Stability Testing Guidelines

    • Title: Guideline on Stability Testing of Existing Active Substances and Related Finished Products.[7]

    • Source: European Medicines Agency (EMA).
    • URL:

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Fluoro-4-methoxy-3-methylpyridine

CAS No: 1227596-00-0 Chemical Class: Fluorinated Pyridine Derivative Application: Medicinal Chemistry Intermediate (Kinase Inhibitor Scaffolds) Part 1: Executive Safety Directive (The "Why") As a Senior Application Scien...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 1227596-00-0 Chemical Class: Fluorinated Pyridine Derivative Application: Medicinal Chemistry Intermediate (Kinase Inhibitor Scaffolds)

Part 1: Executive Safety Directive (The "Why")

As a Senior Application Scientist, I must emphasize that standard "lab safety" is insufficient for fluorinated heterocycles. While 2-Fluoro-4-methoxy-3-methylpyridine is a valuable intermediate, its specific substitution pattern dictates our safety protocol.

The Mechanistic Risk:

  • The Fluorine Effect (Lipophilicity): The fluorine atom at the C2 position significantly increases the compound's lipophilicity compared to non-fluorinated pyridines. This enhances its ability to penetrate the lipid bilayer of the skin. Standard latex gloves are permeable to this compound.

  • The Pyridine Core (Irritation): Pyridine derivatives are notorious mucous membrane irritants. Inhalation of even micro-molar quantities can trigger respiratory sensitization or severe irritation (STOT SE 3).

  • Methoxy/Methyl Activation: These electron-donating groups make the ring electron-rich, potentially increasing its reactivity with biological nucleophiles (though less so than electrophilic variations).

Core Directive: Treat this compound as a high-permeability contact hazard . Your primary defense is barrier integrity, not just ventilation.

Part 2: The PPE Ecosystem (Self-Validating System)

Do not rely on single-point failures. Use this "Double-Barrier" matrix.

Protection ZoneStandard ProtocolRequired Protocol (2-Fluoro-4-methoxy-3-methylpyridine) Causality / Rationale
Hand Protection Single Nitrile GloveDouble Gloving Strategy: 1. Inner: 4-mil Nitrile (inspection layer)2. Outer: 5-mil+ Nitrile or Laminate (barrier layer)Pyridines can degrade thin nitrile. Double gloving creates a "breakthrough buffer." If the outer glove stains or degrades, the inner glove protects during doffing.
Respiratory Lab VentilationFume Hood (Face Velocity > 100 fpm) Backup: Half-mask respirator with OV/AG cartridges if hood work is impossible.The vapor pressure of low-MW fluorinated pyridines allows rapid volatilization. Hood sash must be at the lowest working position.
Ocular Safety GlassesChemical Splash Goggles (Indirect Vent)"Safety glasses" leave gaps. Vapors from this compound can bypass glasses and irritate the lacrimal glands directly.
Body Defense Lab CoatPoly-Cotton Coat + Chemical Apron Cotton absorbs liquids, keeping them against the skin. An impervious apron prevents "soak-through" during spills.
Part 3: Operational Workflow (Step-by-Step)
Phase 1: Pre-Operational Validation (The "Stop" Check)
  • Check 1: Verify Fume Hood Flow. Tape a Kimwipe to the sash; if it doesn't pull inward at a 45° angle, STOP .

  • Check 2: Inspect Glassware. Fluorinated compounds are expensive; do not lose product to micro-fractured flasks.

  • Check 3: Prepare Quench Station. Have a beaker of dilute HCl (1M) or Bleach solution ready before opening the bottle to neutralize spills immediately.

Phase 2: Handling & Synthesis
  • Weighing:

    • Never weigh on an open bench. If the balance is outside the hood, use a tared secondary container (e.g., a screw-top vial).

    • Tare the vial, move to hood, add compound, cap tightly, return to balance.

  • Reaction Setup:

    • Use positive displacement pipettes or glass syringes for liquid transfer. Avoid pouring, which increases surface area for volatilization.

    • Solvent Choice: If dissolving, use a polar aprotic solvent (DMF, DMSO) immediately to reduce vapor pressure.

  • Temperature Control:

    • Keep the reaction vessel closed. If heating is required, use a reflux condenser with a drying tube to prevent moisture ingress (fluorinated pyridines can be hygroscopic).

Phase 3: Decontamination & Waste
  • Glassware: Rinse with Acetone -> Water -> 1M HCl. The acid wash protonates the pyridine nitrogen, making it water-soluble and easier to remove.

  • Spill Response:

    • Minor (<5mL): Cover with vermiculite. Neutralize with dilute acid. Scoop into hazardous waste.

    • Major (>5mL): Evacuate area.[1][2][3] Do not attempt to clean without SCBA if vapors are strong.

Part 4: Waste Disposal Logic

Do not mix with General Organic Waste.

  • Segregation: This compound contains Fluorine .[2][3]

  • Stream: Halogenated Organic Waste .

  • Why? Incineration of fluorinated compounds requires specific scrubbers to capture Hydrogen Fluoride (HF) gas produced during combustion. Putting this in "Non-Halogenated" waste puts disposal facility workers at risk of equipment corrosion and toxic gas release.

Part 5: Visualizing the Safety Protocol

The following diagram illustrates the decision logic for safe handling.

SafetyProtocol Start Start: Handling 2-Fluoro-4-methoxy-3-methylpyridine RiskAssessment Risk Assessment: Check CAS 1227596-00-0 SDS Start->RiskAssessment CheckHood Engineering Control: Is Fume Hood Velocity >100 fpm? RiskAssessment->CheckHood StopWork STOP WORK: Contact Facilities CheckHood->StopWork No PPE_Select PPE Selection: 1. Double Nitrile Gloves 2. Splash Goggles 3. Lab Coat + Apron CheckHood->PPE_Select Yes Handling Handling Procedure: Use Syringe Transfer Keep Vessel Capped PPE_Select->Handling SpillCheck Did a Spill Occur? Handling->SpillCheck SpillResponse Spill Response: 1. Evacuate (if major) 2. Absorb w/ Vermiculite 3. Neutralize (Acid Wash) SpillCheck->SpillResponse Yes Disposal Disposal: Segregate into HALOGENATED Waste Stream SpillCheck->Disposal No SpillResponse->Disposal End Process Complete Disposal->End

Caption: Decision logic for the safe handling lifecycle of fluorinated pyridine intermediates, emphasizing engineering controls and waste segregation.

Part 6: References & Authority[4][5][6]
  • Sigma-Aldrich (Merck). Safety Data Sheet for Fluorinated Pyridines (Class Generic). Retrieved from .

  • PubChem. Compound Summary: 2-Fluoro-4-methoxy-3-methylpyridine (CAS 1227596-00-0).[4] National Library of Medicine. Retrieved from .

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from .

  • ECHA (European Chemicals Agency). Guidance on the compilation of safety data sheets. Retrieved from .

(Note: Specific breakthrough times for this exact CAS are not commercially published; recommendations are based on the chemical class behavior of fluorinated aromatic heterocycles as per Prudent Practices [Ref 3].)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Reactant of Route 1
2-Fluoro-4-methoxy-3-methylpyridine
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2-Fluoro-4-methoxy-3-methylpyridine
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